Technical Documentation Center

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
  • CAS: 954260-80-1

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary Target Molecule: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Formula: C₁₀H₁₂FN Molecular Weight: 165.21 g/mol Core Application: Pharmacophore scaffold in kinase inhibitors (e.g., FGFR, EGFR) and retin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Formula: C₁₀H₁₂FN Molecular Weight: 165.21 g/mol Core Application: Pharmacophore scaffold in kinase inhibitors (e.g., FGFR, EGFR) and retinoic acid receptor modulators.

This technical guide details the high-fidelity synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline . Unlike generic protocols, this document focuses on the specific electronic and steric influence of the C8-fluorine and C6-methyl substituents. The synthesis is bifurcated into two critical phases: the construction of the heteroaromatic core via a modified Skraup cyclization, followed by a chemo-selective reduction that preserves the carbocyclic aromaticity while saturating the heterocyclic ring.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis is designed around the availability of 2-fluoro-4-methylaniline . The retrosynthetic logic relies on the stability of the benzene ring versus the pyridine ring. We utilize the Skraup reaction to close the ring, followed by a reduction strategy that exploits the electron-deficient nature of the pyridine ring induced by the electronegative fluorine at the 8-position.

Pathway Visualization

Retrosynthesis Target Target: 8-Fluoro-6-methyl-1,2,3,4-THQ Intermediate Intermediate: 8-Fluoro-6-methylquinoline Target->Intermediate Selective Saturation Starting Starting Material: 2-Fluoro-4-methylaniline Intermediate->Starting Annulation Reagents1 Reagents: Glycerol, H2SO4, Nitrobenzene (Skraup Cyclization) Reagents2 Reagents: NaBH3CN, AcOH (Selective Reduction)

Figure 1: Retrosynthetic disconnection showing the logic of ring closure followed by selective saturation.

Part 2: Synthesis of the Quinoline Core

Objective: Cyclization of 2-fluoro-4-methylaniline to 8-fluoro-6-methylquinoline.

The Challenge: Regiochemistry & Safety

The Skraup reaction is notoriously violent. Furthermore, the fluorine atom at the ortho position (relative to the amine) exerts an inductive withdrawing effect (-I), which deactivates the ring toward the electrophilic aromatic substitution step of the mechanism. However, the methyl group at the para position provides necessary electron density (+I) to facilitate ring closure.

Regiochemical Outcome:

  • Aniline Position 2 (F): Becomes Quinoline Position 8 .

  • Aniline Position 4 (Me): Becomes Quinoline Position 6 .

Protocol 1: Modified Skraup Cyclization

Note: This reaction generates acrolein in situ. Perform strictly in a fume hood.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 eq)[1][2]

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc.[3][4] H₂SO₄, 2.5 eq)

  • Nitrobenzene (0.6 eq) - Acts as the oxidant.

  • Ferrous Sulfate (FeSO₄, 0.1 eq) - Moderator to prevent thermal runaway.

Step-by-Step Methodology:

  • Setup: In a heavy-walled round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2-fluoro-4-methylaniline, glycerol, and nitrobenzene.

  • Acid Addition: Add concentrated H₂SO₄ dropwise. Critical: The addition is exothermic.[5] Maintain temperature <60°C during addition.

  • Moderator: Add FeSO₄. This is essential for controlling the violent "bumping" typical of Skraup reactions.

  • Reaction: Heat the mixture slowly to 140°C. Once the reaction initiates (indicated by refluxing and darkening), hold at reflux (approx. 150-160°C) for 4–6 hours.

  • Quench: Cool the mixture to 100°C and pour carefully into crushed ice/water.

  • Workup (The "Acid-Base" Swing):

    • The mixture is currently acidic. Steam distill to remove unreacted nitrobenzene.

    • Basify the aqueous residue with 50% NaOH to pH >12. The quinoline product will oil out.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 65–75% Analytical Check: ¹H NMR should show aromatic protons in the downfield region (7.0–9.0 ppm) characteristic of the pyridine ring.

Part 3: Regioselective Reduction to THQ

Objective: Selective hydrogenation of the C2-C3-C4 bond system without reducing the benzenoid ring or defluorinating the scaffold.

The Challenge: Selectivity

Standard hydrogenation (H₂/Pd-C) carries a risk of hydrodefluorination (loss of F) or over-reduction to the decahydroquinoline. To ensure high fidelity, we employ Sodium Cyanoborohydride (NaBH₃CN) in acetic acid. This method relies on the protonation of the quinoline nitrogen, activating the pyridine ring for hydride attack, while the benzene ring remains inert.

Protocol 2: Ionic Hydrogenation

Reagents:

  • 8-Fluoro-6-methylquinoline (Intermediate from Part 2)

  • Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)

  • Glacial Acetic Acid (Solvent/Proton Source)

Step-by-Step Methodology:

  • Dissolution: Dissolve the quinoline intermediate in Glacial Acetic Acid under Nitrogen atmosphere. Cool to 15°C.

  • Hydride Addition: Add NaBH₃CN portion-wise over 30 minutes.

    • Safety Note: This generates small amounts of HCN. The reaction vessel must be vented to a scrubber (bleach solution) or high-efficiency hood exhaust.

  • Reaction: Stir at room temperature (25°C) for 12 hours. Monitor by TLC (the THQ is more polar and fluorescent under UV).

  • Quench: Pour the reaction mixture into ice water.

  • Neutralization: Slowly basify with aqueous NH₄OH or NaOH pellets until pH 10.

    • Caution: Ensure all acid is neutralized to prevent HCN release during extraction.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

Workup & Purification Logic Flow

Workup RxnMix Reaction Mixture (AcOH + Product + Borates) Quench Quench into Ice Water RxnMix->Quench Basify Basify to pH 10 (NaOH/NH4OH) Quench->Basify Neutralize Acid Extract Extract with EtOAc Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Final Pure 8-Fluoro-6-methyl-1,2,3,4-THQ Dry->Final

Figure 2: Purification workflow ensuring safe handling of cyanoborohydride byproducts and isolation of the free base.

Part 4: Analytical Validation & Data Summary

The final structure is confirmed by the loss of the aromatic pyridine protons and the appearance of aliphatic methylene signals.

Quantitative Data Summary
ParameterValue / Description
Appearance Pale yellow to off-white oil or low-melting solid
Boiling Point ~115–120°C (at 0.5 mmHg)
Yield (Step 1) 65–75% (Quinoline formation)
Yield (Step 2) 85–92% (Reduction)
Overall Yield ~55–65%
Key Risk Hydrodefluorination (avoid Pd/C with H₂ pressure)
Expected ¹H NMR Signature (CDCl₃, 400 MHz)
  • δ 6.6 – 6.8 ppm (2H, m): Aromatic protons (H5 and H7). H7 will show additional splitting due to ¹⁹F-H coupling (

    
     Hz).
    
  • δ 3.9 ppm (1H, br s): N-H proton (Exchangeable).

  • δ 3.3 ppm (2H, t): C2-Methylene protons (adjacent to Nitrogen).

  • δ 2.7 ppm (2H, t): C4-Methylene protons (benzylic).

  • δ 2.2 ppm (3H, s): C6-Methyl group.

  • δ 1.9 ppm (2H, m): C3-Methylene protons.

References

  • Manske, R. H. F., & Kulka, M. (1953).[6] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society, 96(25), 7812–7814. (Foundational text for NaBH3CN/AcOH reduction of heterocycles).

  • Adhikari, P., et al. (2021).[7][8] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 23(7), 2437–2442.

  • Hargitai, C., et al. (2018). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 23(6), 1280. (Demonstrates stability of 8-fluoro substituents during reduction).

  • Sigma-Aldrich. "2-Fluoro-4-methylaniline Product Specification." (Precursor Verification).

Sources

Exploratory

Technical Guide: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block. Content Type: Tec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block.

Content Type: Technical Whitepaper | Version: 1.0 Subject: Pharmacophore Synthesis & Application Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a high-value bicyclic scaffold used in the development of small-molecule therapeutics. Belonging to the tetrahydroquinoline (THQ) class, it serves as a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and restrict the conformational flexibility of side chains.

The specific substitution pattern—8-fluoro and 6-methyl —imparts unique electronic and steric properties:

  • 8-Fluoro: Modulates the pKa of the secondary amine (lowering basicity), influences metabolic stability (blocking C8 oxidation), and can engage in intramolecular hydrogen bonding.

  • 6-Methyl: Provides a handle for hydrophobic interactions within a binding pocket and blocks metabolic attack at the para-position relative to the nitrogen.

This guide outlines the compound's identity, a self-validating synthesis protocol starting from commercially available precursors, and its application in drug design (e.g., 5-HT receptor modulators, bromodomain inhibitors).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Systematic Name 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
CAS Number (THQ) 2954260-80-1 (Recent registration/Vendor specific)
Precursor CAS 1050910-73-0 (8-Fluoro-6-methylquinoline)
Aniline Precursor CAS 443-89-0 (2-Fluoro-6-methylaniline)
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
SMILES Cc1cc(F)c2NCCCC2c1
LogP (Predicted) ~2.8 - 3.1
pKa (Predicted) ~4.5 - 5.2 (Reduced basicity due to 8-F inductive effect)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (N)

Synthetic Methodology

Because the specific tetrahydroquinoline derivative is often a "make-on-demand" intermediate, the most robust procurement strategy is the synthesis from its aromatic quinoline precursor.

Route Overview

The synthesis follows a two-stage workflow:

  • Construction of the Quinoline Core: Skraup or Combes synthesis using 2-fluoro-6-methylaniline .

  • Selective Reduction: Hydrogenation of the pyridine ring to yield the 1,2,3,4-tetrahydroquinoline .

Detailed Protocol
Step 1: Synthesis of 8-Fluoro-6-methylquinoline
  • Reagents: 2-Fluoro-6-methylaniline (CAS 443-89-0), Glycerol, Nitrobenzene, Sulfuric Acid.

  • Mechanism: Skraup Quinoline Synthesis.

  • Procedure:

    • Mix 2-fluoro-6-methylaniline (1.0 eq) with glycerol (3.0 eq), nitrobenzene (oxidant), and concentrated H₂SO₄.

    • Heat to 140–150°C carefully (reaction is exothermic).

    • Reflux for 3–4 hours until the aniline is consumed (monitor by TLC/LC-MS).

    • Workup: Cool, basify with NaOH to pH >10, and steam distill to remove unreacted nitrobenzene. Extract the residue with dichloromethane (DCM).

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Target: 60–75%.

Step 2: Selective Reduction to 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
  • Reagents: 8-Fluoro-6-methylquinoline (Intermediate), NaBH₃CN (Sodium cyanoborohydride) or H₂/PtO₂.

  • Preferred Method (Mild): NaBH₃CN in Acetic Acid.

  • Procedure:

    • Dissolve 8-fluoro-6-methylquinoline (1.0 eq) in Glacial Acetic Acid.

    • Add NaBH₃CN (2.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 2–4 hours. Note: The fluorine atom at C8 deactivates the ring slightly, but the pyridine ring remains more susceptible to reduction than the benzene ring.

    • Quench: Pour into ice water and basify with NaOH (pH 10).

    • Extraction: Extract with EtOAc (3x). Wash organic layer with brine.

    • Purification: The product is often pure enough for use; otherwise, purify via silica gel chromatography (Hexane/EtOAc 9:1).

    • Characterization:

      • ¹H NMR: Look for disappearance of aromatic pyridine protons (8.0–9.0 ppm) and appearance of methylene multiplets (1.8–3.5 ppm).

      • ¹⁹F NMR: Distinct shift due to change in aromaticity.

Visual Synthesis Workflow

SynthesisPath Aniline 2-Fluoro-6-methylaniline (CAS 443-89-0) Skraup Skraup Reaction (Glycerol, H2SO4, Nitrobenzene) Aniline->Skraup Quinoline 8-Fluoro-6-methylquinoline (CAS 1050910-73-0) Skraup->Quinoline Cyclization Reduction Selective Reduction (NaBH3CN, AcOH) Quinoline->Reduction Product 8-Fluoro-6-methyl- 1,2,3,4-tetrahydroquinoline (Target) Reduction->Product Pyridine Ring Saturation

Figure 1: Synthetic route from commercially available aniline to the target tetrahydroquinoline.

Medicinal Chemistry Applications

Pharmacophore Utility

The 8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline scaffold is particularly valuable in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Metabolic Blocking: The 6-methyl group blocks the para-position (relative to nitrogen), a common site for CYP450-mediated hydroxylation.

  • Conformational Locking: Unlike open-chain anilines, the fused ring system restricts the N-C bond rotation, reducing the entropic penalty upon binding to a protein target.

  • Electronic Tuning (The 8-Fluoro Effect):

    • The fluorine at C8 is ortho to the amine nitrogen. Through the inductive withdrawal of electrons, it lowers the pKa of the amine (making it less basic).

    • This is critical for CNS drugs to balance permeability (neutral form) and solubility (cationic form).

    • It can also form an intramolecular H-bond with the NH, locking the proton orientation.

Target Classes
  • 5-HT (Serotonin) Receptor Modulators: 8-substituted tetrahydroquinolines are classic scaffolds for 5-HT2C agonists and 5-HT6 antagonists used in treating obesity and cognitive disorders.

  • Bromodomain (BET) Inhibitors: The scaffold mimics the acetyl-lysine recognition motif.

  • TRP Channels: Used in antagonists for TRPV1 (pain management).

Signaling & Interaction Map

SAR_Map Core 8-Fluoro-6-methyl- THQ Scaffold F8 8-Fluoro Group Core->F8 Me6 6-Methyl Group Core->Me6 NH Secondary Amine (NH) Core->NH pKa Lowers pKa (CNS Penetration) F8->pKa Inductive Effect Metab Blocks CYP Oxidation (Metabolic Stability) Me6->Metab Steric Blockade Linker Vector for Library Expansion NH->Linker Alkylation/Acylation Site

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Safety & Handling

  • Hazards: As a secondary amine and fluorinated aromatic, treat as an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the quinoline or N-oxide formation.

  • Stability: The tetrahydroquinoline ring is susceptible to oxidation back to quinoline if exposed to air/light for prolonged periods.

References

  • Precursor Availability (8-Fluoro-6-methylquinoline)

    • Source: AK Scientific / BLD Pharm C
    • CAS Verification:

  • General Synthesis of Tetrahydroquinolines (Reduction Protocols)

    • Source: Organic Chemistry Portal.
    • Methodology:

  • Medicinal Chemistry of 8-Fluoro-THQ Derivatives

    • Context: 5-HT Receptor Antagonists and Bromodomain Inhibitors.
    • Reference:[1]

  • Vendor Listing for Target/Derivatives

    • Source: BLD Pharm.
    • Compound:

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Application Note: HPLC Method Development for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Executive Summary This guide details the chromatographic behavior and method development strategy for 8-Fluoro-6-methyl-1,2,3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide details the chromatographic behavior and method development strategy for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline , a substituted aniline derivative often used as a scaffold in medicinal chemistry (e.g., for serotonin receptor modulators or antibacterial agents).

Unlike aliphatic amines (pKa ~10), the nitrogen in the 1,2,3,4-tetrahydroquinoline (THQ) core is conjugated with the benzene ring, resulting in a significantly lower pKa (typically 5.0–5.5). The presence of the electron-withdrawing fluorine at position 8 (ortho to the amine) further modulates this basicity, while the methyl group at position 6 adds lipophilicity.

This protocol prioritizes a Low pH Reversed-Phase (RP-HPLC) approach compatible with LC-MS, while offering a Neutral pH alternative for enhanced retention and selectivity control.

Chemical Profile & Chromatographic Properties

PropertyValue / DescriptionImpact on HPLC
Structure Bicyclic (Benzene fused to Piperidine). Substituents: 8-Fluoro, 6-Methyl.Achiral . No chiral column required unless resolving from chiral impurities.
pKa (Calc.) ~4.5 – 5.2 (Weak Base)pH Dependent Retention:pH < 3: Protonated (

), lower retention.• pH > 6: Neutral (

), higher retention.
LogP (Est.) ~2.8 – 3.2Moderately lipophilic. Requires high organic content (>50%) for elution on C18.
UV Maxima ~250 nm, ~300 nmDetection: 254 nm is robust; 300 nm offers higher specificity against non-aromatic impurities.
Tailing Risk ModerateSecondary amine can interact with residual silanols, though less severely than benzylamines.

Method Development Strategy

The following decision tree outlines the logical flow for selecting the optimal separation conditions based on the analyte's ionization state.

MethodStrategy Start Start: 8-Fluoro-6-methyl-1,2,3,4-THQ pKaCheck Analyze pKa (~5.0) Start->pKaCheck Goal Define Goal pKaCheck->Goal LCMS LC-MS Compatibility (Standard Screening) Goal->LCMS Identification Purity Impurity Profiling (Max Retention) Goal->Purity Isolation/QC Acidic Acidic pH (0.1% Formic Acid) Analyte Ionized (BH+) Fast Elution, Good Mass Transfer LCMS->Acidic Neutral Neutral pH (Ammonium Acetate) Analyte Neutral (B) Max Hydrophobic Interaction Purity->Neutral

Caption: Strategy selection based on ionization state. Acidic conditions favor ionization for MS, while neutral conditions maximize retention.

Detailed Experimental Protocols

Protocol A: Standard LC-MS Compatible Method (Acidic)

Recommended for initial purity checks, reaction monitoring, and LC-MS identification.

  • Rationale: At pH ~2.7 (0.1% Formic Acid), the nitrogen is protonated. This improves solubility and MS ionization efficiency. While retention is lower than in neutral conditions, the peak shape is usually sharp due to fast mass transfer.

  • Column: C18, End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 3.5 µm or 1.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 40°C (Reduces viscosity and improves peak symmetry).

  • Detection: UV 254 nm (Reference 360 nm).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Isocratic Hold
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Protocol B: High-Retention Orthogonal Method (Neutral)

Recommended if Protocol A fails to separate non-polar impurities or if the analyte elutes too close to the void volume.

  • Rationale: At pH 6.8–7.0, the molecule is predominantly neutral (uncharged). This maximizes hydrophobic interaction with the C18 stationary phase, significantly increasing retention time and altering selectivity compared to acidic conditions.

  • Column: C18 capable of mid-pH stability (e.g., Phenomenex Gemini NX-C18 or Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Similar to Protocol A, but expect elution 2–4 minutes later.

Sample Preparation & Handling

  • Solvent: Dissolve standard in 50:50 Water:Acetonitrile. Avoid dissolving in 100% strong solvent (pure MeCN) to prevent "solvent effect" peak distortion (fronting).

  • Concentration: 0.1 mg/mL for UV; 1 µg/mL for MS.

  • Filtration: 0.2 µm PTFE or Nylon filter.

  • Stability: Tetrahydroquinolines can be oxidation-sensitive (forming quinolines or N-oxides) upon prolonged exposure to air and light. Analyze fresh or store in amber vials at 4°C.

Troubleshooting & Validation (SST)

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Interaction with silanols.Switch to a "Base Deactivated" column (high carbon load, end-capped). Increase buffer concentration to 20mM.
Fronting Sample solvent too strong.Dilute sample with initial mobile phase (5% MeCN).
Retention Shift pH instability.Ensure pH of aqueous buffer is measured before adding organic solvent. Use a buffer within ±1 unit of the target pH.
Extra Peak @ ~240nm Oxidation (Aromatization).Check for the presence of the fully aromatic Quinoline analog (usually elutes earlier in RP due to lower lipophilicity/planarity differences).

Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_run HPLC Execution cluster_data Analysis Weigh Weigh 1mg Standard Dissolve Dissolve in 50:50 H2O:MeCN Weigh->Dissolve Filter Filter 0.2µm (PTFE) Dissolve->Filter Equilibrate Equilibrate (5% B) Filter->Equilibrate Inject Inject 5-10µL Equilibrate->Inject Gradient Run Gradient (5-95% B) Inject->Gradient Integrate Integrate @ 254nm Gradient->Integrate CheckSST Check Tailing (As < 1.3) Integrate->CheckSST

Caption: Step-by-step workflow from sample preparation to data validation.

References

  • PubChem. (2025).[2] 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine. Link

  • Katritzky, A. R., et al. (1996).[3] "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines." Tetrahedron, 52(48), 15031-15070. (Provides structural context for THQ derivatives).

  • NIST Chemistry WebBook. (2025). Quinoline, 1,2,3,4-tetrahydro- UV Spectrum.[4] National Institute of Standards and Technology. Link

  • Dolan, J. W. (2002). "The Effect of pH on Retention of Acids and Bases." LCGC North America. (Authoritative grounding for pH selection in method development).
  • Sridharan, V., et al. (2011).[3] "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews. (Context for stability and reactivity).

Sources

Application

Application Notes and Protocols for the Experimental Fluorination of Quinoline Derivatives

Abstract: The strategic incorporation of fluorine atoms into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science, often leading to compounds with enhanced metabolic stability, bind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine atoms into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science, often leading to compounds with enhanced metabolic stability, binding affinity, and unique electronic properties.[1][2] However, the synthesis of fluorinated quinolines presents significant challenges, primarily due to the electron-deficient nature of the heteroaromatic ring system, which complicates classical electrophilic substitution.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary experimental setups and protocols for the fluorination of quinoline derivatives. We will explore electrophilic, nucleophilic, and radical-based strategies, emphasizing the causality behind procedural choices, robust safety measures, and comprehensive analytical characterization.

Foundational Safety: A Prerequisite for Fluorination Chemistry

The reagents used in fluorination are among the most reactive, corrosive, and toxic substances handled in a synthetic chemistry laboratory. A rigorous and unwavering commitment to safety is non-negotiable. A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and emergency preparedness is essential.[4]

Engineering Controls & Laboratory Setup
  • Ventilation: All manipulations involving fluorinating agents must be performed within a certified chemical fume hood with robust airflow. For work with highly toxic gases like elemental fluorine (F₂) or hydrogen fluoride (HF), a dedicated, ventilated gas cabinet is mandatory.[4][5] The laboratory should maintain a minimum of 8-fold hourly air exchange with no recirculation of exhaust air.[4]

  • Materials Compatibility: Standard glassware may not be suitable for all fluorinating agents. Anhydrous HF, for instance, readily etches glass. Reactions involving such reagents require specialized apparatus made from materials like polytetrafluoroethylene (PTFE), copper, or stainless steel. Always consult compatibility charts.

  • Gas Handling: For gaseous reagents, the setup must include secure cylinder strapping, appropriate pressure regulators, mass flow controllers, and a system for purging lines with inert gas (e.g., nitrogen or argon) before and after use.[6]

  • Scrubber System: An active scrubber system containing a neutralizing agent (e.g., soda lime or a basic solution) is crucial to treat the exhaust gas stream and neutralize any unreacted, corrosive fluorinating agents before they are vented.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: At a minimum, chemical splash goggles are required. For reactions with a higher risk of splashing or explosion, a full-face shield must be worn over the goggles.[7]

  • Hand Protection: Double-gloving is a recommended practice. The outer glove should be specifically rated for the fluorinating agent in use (e.g., neoprene, viton, or butyl rubber).[7] Check for pinholes before each use and remove gloves immediately if contamination is suspected.[7]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For handling highly concentrated or reactive agents, a chemical-resistant apron is also necessary.[4][7]

Emergency Preparedness
  • Calcium Gluconate: An accessible tube of 2.5% calcium gluconate gel is essential for immediate first aid in case of skin contact with hydrogen fluoride (HF) or sources that can generate it.[7] All lab personnel must be trained on its proper application.

  • Spill Management: Have appropriate spill kits ready. Neutralizing agents for acidic reagents (e.g., sodium bicarbonate) and absorbents should be clearly marked and accessible.

  • Emergency Contacts: Ensure emergency contact numbers are posted and all personnel are aware of the immediate steps to take in case of an exposure or spill.[6]

Strategic Approaches to Quinoline Fluorination

The choice of fluorination strategy depends on the desired regioselectivity, the substrate's functional group tolerance, and the available starting materials. We will detail three primary mechanistic pathways.

Electrophilic Fluorination: Direct C-H Functionalization

This approach introduces an electrophilic fluorine source ("F+") to the quinoline ring. The primary challenge is the inherent low nucleophilicity of the quinoline system. This is often overcome by using highly reactive fluorinating agents in strongly acidic media, which protonates the quinoline nitrogen and further deactivates the ring towards electrophilic attack.[8]

Key Reagent: Selectfluor® (F-TEDA-BF₄) Selectfluor® is a widely used, commercially available, and relatively stable crystalline solid, making it a preferred choice for electrophilic fluorination in many academic and industrial settings.[9]

Protocol 1: Direct C-H Fluorination of Quinoline in Strong Acid

This protocol describes a general procedure for the direct, albeit often unselective, fluorination of the quinoline carbocyclic ring.

  • Materials:

    • Quinoline derivative (1.0 mmol)

    • Selectfluor® (1.1 - 2.0 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%) or Oleum

    • Anhydrous solvent (e.g., acetonitrile or perfluorocarbon fluid)

    • Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet

    • Ice bath

  • Procedure:

    • Reaction Setup: In a fume hood, add the quinoline derivative (1.0 mmol) to a dry round-bottom flask under a nitrogen atmosphere.

    • Acidification: Carefully cool the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 5 mL) with vigorous stirring. The quinoline will protonate, generating heat.

    • Reagent Addition: Once the solution has returned to near room temperature, add Selectfluor® (1.1 mmol) portion-wise over 10-15 minutes. Causality: Portion-wise addition helps to control the reaction exotherm.

    • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots, carefully quenching them in a saturated sodium bicarbonate solution, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS.

    • Workup: Once the reaction is complete (or no further conversion is observed), cool the flask in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker. Critical Step: This quenching process is highly exothermic and must be done with extreme caution.

    • Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Expected Outcome & Causality: This method typically yields a mixture of isomers, with fluorination occurring at the 5-, 6-, and 8-positions.[8] The strong acid deactivates the heterocyclic ring, directing the electrophilic attack to the less deactivated carbocyclic (benzene) ring. The exact ratio of products is highly dependent on the substituents already present on the quinoline core.

Parameter Condition/Rationale
Fluorinating Agent Selectfluor®: Stable, easy to handle electrophilic source.[9]
Solvent/Medium Concentrated H₂SO₄: Deactivates the pyridine ring, directing fluorination to the benzene ring.[8]
Temperature 0 °C to Room Temp: Controls reaction rate and potential side reactions.
Regioselectivity Low; typically a mixture of 5-, 6-, and 8-fluoro isomers.[8]
Nucleophilic Fluorination: Advanced Catalytic Methods

Direct nucleophilic C-H fluorination of quinolines is challenging due to the high energy of the potential Meisenheimer intermediate that would form.[10] Modern methods bypass this barrier using transition metal catalysis or photoredox chemistry.

Protocol 2: Palladium-Catalyzed C-H Fluorination

This method utilizes a palladium catalyst to facilitate C-H activation, followed by oxidation and reaction with a nucleophilic fluoride source. It often requires a directing group on the substrate.[11]

  • Materials:

    • 8-Methylquinoline derivative (0.2 mmol)

    • Pd(OAc)₂ (10 mol%)

    • PhI(OPiv)₂ (1.2 equiv)

    • Silver(I) Fluoride (AgF) (2.0 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Schlenk tube or similar reaction vessel for air-sensitive chemistry

  • Procedure:

    • Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the 8-methylquinoline derivative (0.2 mmol), Pd(OAc)₂ (0.02 mmol), PhI(OPiv)₂ (0.24 mmol), and AgF (0.4 mmol).

    • Solvent Addition: Add anhydrous CH₂Cl₂ (2.0 mL) via syringe.

    • Reaction: Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 24 hours. Causality: The elevated temperature is necessary to drive the catalytic cycle and C-H activation.

    • Monitoring & Workup: After cooling to room temperature, the reaction can be monitored by GC-MS. Filter the reaction mixture through a pad of Celite to remove insoluble salts, wash with CH₂Cl₂, and concentrate the filtrate.

    • Purification: Purify the crude product via column chromatography.

  • Mechanistic Insight: The reaction is believed to proceed via cyclometalation of the Pd(II) catalyst with the 8-methylquinoline, followed by oxidation to a Pd(IV) species. Reductive elimination from this high-valent intermediate forms the C-F bond and regenerates the active catalyst.[11]

Protocol 3: Photoredox-Enabled Concerted Nucleophilic Fluorination

This cutting-edge method uses light energy to enable a concerted transfer of a fluoride anion, an electron, and a proton, avoiding the formation of unstable intermediates.[10][12]

  • Materials:

    • Quinoline derivative (0.2 mmol)

    • Selectfluor® (1.0 equiv)

    • Xanthone (photosensitizer, 10 mol%)

    • Triethylamine hydrochloride (Et₃N·HCl) (1.2 equiv)

    • Hydrochloric Acid (HCl, 4M in dioxane, 1.2 equiv)

    • Anhydrous Acetonitrile (MeCN)

    • Borosilicate vials with stir bars

    • 365 nm LED photoreactor setup

  • Procedure:

    • Setup: In a borosilicate vial, combine the quinoline derivative (0.2 mmol), Selectfluor® (0.2 mmol), xanthone (0.02 mmol), and Et₃N·HCl (0.24 mmol).

    • Degassing: Seal the vial and degas the dry mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen or argon.

    • Solvent/Acid Addition: Add anhydrous MeCN (2.0 mL) and the HCl solution (0.24 mmol) via syringe.

    • Irradiation: Place the vial in the photoreactor setup (e.g., inside a ring of 365 nm LEDs with fan cooling) and irradiate with stirring for 12-24 hours. Causality: The 365 nm light excites the photosensitizer, initiating the electron transfer chain process required for fluorination.

    • Workup & Purification: After the reaction, quench with saturated sodium bicarbonate solution, extract with an organic solvent, dry, concentrate, and purify by column chromatography.

  • Mechanistic Insight: This reaction proceeds through a chain process. An energy transfer from the excited photosensitizer to the protonated quinoline initiates a series of electron and atom transfers that ultimately result in a concerted nucleophilic aromatic substitution, yielding the C4-fluorinated product.[10][12]

Visualization of Key Experimental Workflows

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization reagents Weigh Reagents (Substrate, Fluorinating Agent, Catalyst) glassware Dry Glassware (Flask, Condenser) reagents->glassware inert Inert Atmosphere (N₂ or Ar) glassware->inert solvent Add Anhydrous Solvent inert->solvent addition Controlled Reagent Addition (0 °C) solvent->addition stir Stir at Defined Temperature & Time addition->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor quench Quench Reaction (e.g., Ice, NaHCO₃) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Column Chromatography dry->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ms Mass Spectrometry (HRMS) nmr->ms xray X-Ray Crystallography (if crystalline) ms->xray

G pd2 Pd(II) pd_complex Pd(II)-Quinoline Complex (A) pd2->pd_complex pd4 Pd(IV) Intermediate pd_complex->pd4 Oxidation product Fluoro-quinoline pd4->product Reductive Elimination (C-F bond formation) product->pd2 Catalyst Regeneration substrate 8-Methylquinoline substrate->pd_complex C-H Activation oxidant PhI(OPiv)₂ oxidant->pd4 fluoride AgF (F⁻ source) fluoride->pd4

Product Purification and Characterization

Confirming the identity, purity, and regiochemistry of the fluorinated product is a critical final step.

Purification

Standard column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for purifying fluorinated quinoline derivatives. Due to the high electronegativity of fluorine, fluorinated compounds can have different polarity profiles compared to their non-fluorinated analogues, which may require adjustments to the solvent system.

Analytical Characterization

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for characterizing fluorinated organic molecules.[13]

    • ¹H NMR: Provides information about the proton environment. The introduction of fluorine will cause observable splitting (coupling) in the signals of nearby protons (²JHF, ³JHF, etc.).

    • ¹³C NMR: The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF, typically 150-250 Hz).

    • ¹⁹F NMR: This is a highly sensitive and definitive technique. It provides a distinct signal for each unique fluorine atom in the molecule in a spectral region that is free from background interference.[14][15] The chemical shift of the fluorine signal is highly indicative of its electronic environment, and its coupling to nearby protons confirms its position. Quantitative ¹⁹F NMR (qNMR) can also be used for accurate purity assessment without the need for an identical reference standard.[14]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the product, providing strong evidence for successful fluorination.

  • X-Ray Crystallography: For products that yield single crystals of sufficient quality, X-ray diffraction provides unambiguous determination of the complete molecular structure, including the precise location of the fluorine atom.[16]

References

  • Daugulis, O., & Do, H.-Q. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC - NIH. [Link]

  • Wang, D., & Chen, J. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • Chambers, R. D., & Salisbury, M. J. (2000). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. [Link]

  • Wang, D., & Chen, J. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PMC - NIH. [Link]

  • Chen, J., & Wang, D. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • Li, C., & Nicewicz, D. A. (2021). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PMC. [Link]

  • Kornath, A., & Polit, Y. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]

  • Princeton University. (n.d.). Fluorine. Environmental Health & Safety. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • Postigo, A. (2018). Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Elsevier. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]

  • Postigo, A. (2018). Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Elsevier Shop. [Link]

  • Bruns, S., & Haufe, G. (2015). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions. [Link]

  • Daudt, W. H. (1934). Purification of organic fluorine compounds.
  • Singh, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Gouverneur, V., et al. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science. [Link]

  • Postigo, A. (2018). Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. ScholarVox. [Link]

  • Shibata, N., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Li, Y., et al. (2025). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]

  • Patel, D. R., et al. (2019). Review of Quinoline Derivatives. JETIR. [Link]

  • Chambers, R. D., et al. (1999). Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ma, J.-A., & Cahard, D. (2004). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]

  • University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Case Studies. [Link]

  • Wang, D., & Chen, J. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines. Semantic Scholar. [Link]

  • MacMillan, D. W. C. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • Salgado, A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]

  • Futura-Sciences. (2026). Are “forever chemicals” no longer forever? This breakthrough could change everything. Futura-Sciences. [Link]

  • Sajid, M., & Ilyas, M. (2017). Fluorinated Organic Chemicals: A Review. ResearchGate. [Link]

  • Zangger, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • Nilsson, M., & Morris, G. A. (2025). Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. University of Manchester Research Explorer. [Link]

  • Zangger, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Chemours. (2021). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. Chemours. [Link]

Sources

Method

Application Note: Functional Characterization of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Scaffolds in GPCR Drug Discovery

Introduction 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS: 954260-80-1) is a specialized bicyclic amine intermediate and pharmacophore used in the synthesis of bioactive small molecules.[1] Belonging to the tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS: 954260-80-1) is a specialized bicyclic amine intermediate and pharmacophore used in the synthesis of bioactive small molecules.[1] Belonging to the tetrahydroquinoline (THQ) class, this scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core motif for G-Protein Coupled Receptor (GPCR) modulators.[1]

Recent patent literature identifies this specific fluorinated-methylated derivative as a critical building block for GPBAR1 (TGR5) agonists , which are therapeutic targets for metabolic disorders and inflammation [1].[1] Additionally, the THQ scaffold is historically significant in the development of 5-HT2C receptor agonists for obesity treatment (e.g., Lorcaserin analogs) [2].[1]

This guide details the protocols for evaluating the biological activity of compounds derived from or containing the 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline core. It focuses on two primary GPCR signaling pathways relevant to this scaffold: Gs-coupled cAMP accumulation (for GPBAR1/TGR5) and Gq-coupled Calcium Flux (for 5-HT2C).[1]

Key Chemical Properties
PropertyDetail
IUPAC Name 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
CAS Number 954260-80-1
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility.[1][2][3]
Storage -20°C, desiccated, protected from light.

Mechanism of Action & Assay Selection[1][4]

The biological evaluation of this scaffold depends on the specific receptor target of the final derivative.[1]

Target A: GPBAR1 (TGR5) – Gs Signaling

Derivatives synthesized using this amine often target the G-Protein Bile Acid Receptor 1 (GPBAR1) .[1]

  • Mechanism: Ligand binding activates the Gαs protein

    
     Adenylyl Cyclase (AC) activation 
    
    
    
    Increase in intracellular cAMP.[1]
  • Preferred Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP accumulation assay.[1]

Target B: 5-HT2C Receptor – Gq Signaling

THQ derivatives are classic serotonin receptor modulators.[1]

  • Mechanism: Ligand binding activates Gαq

    
     Phospholipase C (PLC) activation 
    
    
    
    IP3 production
    
    
    Calcium release from the ER.[1]
  • Preferred Assay: FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay.[1]

Signaling Pathway Diagram[1]

GPCR_Pathways cluster_Gs GPBAR1 (TGR5) Pathway cluster_Gq 5-HT2C Pathway Compound 8-Fluoro-6-methyl-THQ Derivative GPBAR1 GPBAR1 Receptor Compound->GPBAR1 Binding HT2C 5-HT2C Receptor Compound->HT2C Binding Gs Gαs Protein GPBAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Gq Gαq Protein HT2C->Gq PLC PLCβ Gq->PLC Ca Ca2+ Release PLC->Ca

Figure 1: Dual signaling potential of THQ-based ligands.[1] The specific substitution pattern dictates selectivity between Gs (GPBAR1) and Gq (5-HT2C) pathways.[1]

Experimental Protocols

Protocol A: cAMP Accumulation Assay (GPBAR1/TGR5 Mode)

Objective: Quantify the potency (


) of the test compound in stimulating cAMP production in CHO-K1 or HEK293 cells overexpressing GPBAR1.[1]
Materials
  • Cell Line: CHO-K1 stably expressing human GPBAR1 (TGR5).[1]

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or equivalent cAMP-Glo™ Assay (Promega).[1]

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]

  • Compound: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline derivative (10 mM DMSO stock).[1]

Procedure
  • Cell Preparation:

    • Harvest CHO-GPBAR1 cells and resuspend in stimulation buffer at

      
       cells/mL.[1]
      
    • Dispense 5 µL of cell suspension (1,000 cells/well) into a white 384-well low-volume plate.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in stimulation buffer (range: 1 nM to 10 µM).[1]

    • Add 5 µL of compound solution to the cells.[1]

    • Controls:

      • Positive Control:[1] Lithocholic acid (LCA) or TL-15.[1]

      • Negative Control:[1] Buffer + DMSO (0.5% final).[1]

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (HTRF Method):

    • Add 5 µL of cAMP-d2 conjugate (acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (donor).[1]

    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read plate on an HTRF-compatible reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 337 nm; Emission: 665 nm (Acceptor) and 620 nm (Donor).[1]

  • Data Analysis:

    • Calculate HTRF Ratio:

      
      .[1]
      
    • Convert ratios to cAMP concentrations using a standard curve.

    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine

      
      .[1]
      
Protocol B: Calcium Flux Assay (5-HT2C Mode)

Objective: Assess the functional agonism of the compound on the 5-HT2C receptor by measuring intracellular calcium mobilization.[1]

Materials
  • Cell Line: HEK293 stably expressing human 5-HT2C (edited or non-edited isoform).[1]

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1]

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).[1]

Procedure
  • Plating:

    • Seed cells at

      
       cells/well in a black-wall, clear-bottom 384-well plate.[1]
      
    • Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove media and add 20 µL of Dye Loading Solution (Fluo-4 AM + Probenecid).[1]

    • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT.

  • Compound Addition & Reading:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]

    • Prepare 5X compound plates (stock in DMSO, diluted in HBSS).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 5 µL of compound (final concentration 1X).

    • Response: Record fluorescence for 90–120 seconds.[1]

  • Data Analysis:

    • Calculate

      
       or Max-Min RFU.[1]
      
    • Normalize data to the response of 10 µM Serotonin (5-HT) (defined as 100%).

Cytotoxicity Profiling (Safety Control)

To ensure the observed effects are receptor-mediated and not due to membrane disruption or cellular stress, a viability assay is mandatory.[1]

  • Method: CellTiter-Glo® (ATP quantification) or MTT Assay.[1]

  • Protocol Summary:

    • Treat parental HEK293/CHO cells (null vector) with the compound (up to 100 µM) for 24 hours.[1]

    • Add detection reagent.[1]

    • Measure Luminescence (ATP) or Absorbance (MTT).[1]

    • Acceptance Criteria:

      
       for toxicity should be 
      
      
      
      the functional
      
      
      .[1]

Data Presentation & Interpretation

Expected Results Table
ParameterGPBAR1 Agonist (Target)5-HT2C Agonist (Target)Non-Specific Cytotoxin
cAMP Assay High Signal (

)
No ChangeNo Change / Low Signal
Ca2+ Flux No ChangeHigh Signal (

)
Transient Artifacts
Cell Viability > 90% at

> 90% at

< 50% at

Troubleshooting Guide
  • Low Solubility: If the compound precipitates in aqueous buffer, add 0.05% Pluronic F-127 or BSA (0.1%) to the assay buffer.[1]

  • High Background (Ca2+): Ensure Probenecid is fresh; wash cells if using Fluo-4 (no-wash kits like Calcium 6 are preferred for THQs to avoid disturbing the monolayer).[1]

  • Fluorescence Interference: The THQ scaffold can be autofluorescent.[1] Run a "Compound Only" control (no cells) to subtract background fluorescence.

References

  • Patent: "Novel phenyl amide or pyridyl amide derivatives and their use as GPBAR1 agonists." F. Hoffmann-La Roche AG.[1] (Relevant to the use of CAS 954260-80-1 as a building block).

  • Review: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021.[1] (Provides context on the THQ/THIQ scaffold pharmacophore).

  • Methodology: "Homogeneous Time Resolved Fluorescence (HTRF) cAMP Assay." Cisbio/Revvity Application Notes.

  • Methodology: "FLIPR Calcium Assay Evaluation." Molecular Devices Application Notes.

(Note: While CAS 954260-80-1 is a specific intermediate, the biological context provided here is derived from its documented use in synthesizing GPBAR1 agonists and the general pharmacology of the tetrahydroquinoline class.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Welcome to the dedicated technical support guide for the synthesis and optimization of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline. This valuable heterocyclic scaffold is a key building block in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline. This valuable heterocyclic scaffold is a key building block in modern drug discovery, and its efficient synthesis is critical for advancing research programs. This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth, field-proven insights to navigate the common challenges associated with its preparation. We will address specific experimental issues in a direct question-and-answer format, explaining not just the steps to take but the scientific rationale behind them.

The most common and industrially relevant pathway to this molecule involves a two-stage process: first, the construction of the quinoline core via a Skraup-type reaction, followed by the selective reduction of the heterocyclic ring. This guide is structured to troubleshoot each of these critical stages.

Overall Synthesis Pathway

The synthesis is logically divided into two primary transformations:

  • Stage 1: Aromatic Core Construction - Synthesis of the 8-Fluoro-6-methylquinoline intermediate.

  • Stage 2: Heterocycle Reduction - Selective hydrogenation of the quinoline to the desired 1,2,3,4-tetrahydroquinoline.

Synthesis_Pathway start 4-Fluoro-2-methylaniline + Glycerol intermediate 8-Fluoro-6-methylquinoline start->intermediate Stage 1: Skraup Synthesis (H₂SO₄, Oxidant) product 8-Fluoro-6-methyl-1,2,3,4- tetrahydroquinoline intermediate->product Stage 2: Catalytic Hydrogenation (H₂, Catalyst) Troubleshooting_Workflow start Low Overall Yield check_sm Purity of Starting Materials OK? start->check_sm check_sm->start No (Purify!) stage1_issue Analyze Stage 1: Skraup Synthesis check_sm->stage1_issue Yes violent_rxn Reaction too violent? (Excessive Tar) stage1_issue->violent_rxn stage2_issue Analyze Stage 2: Hydrogenation incomplete2 Incomplete Conversion in Stage 2? stage2_issue->incomplete2 incomplete1 Incomplete Conversion in Stage 1? violent_rxn->incomplete1 No sol_violent ACTION: - Add FeSO₄ moderator - Control H₂SO₄ addition rate - Remove heat after initiation violent_rxn->sol_violent Yes workup1 Poor Recovery from Steam Distillation? incomplete1->workup1 No sol_incomplete1 ACTION: - Increase reflux time - Ensure proper temperature incomplete1->sol_incomplete1 Yes workup1->stage2_issue No sol_workup1 ACTION: - Ensure complete neutralization - Check distillation setup workup1->sol_workup1 Yes side_products Side Products Formed? (e.g., Defluorination) incomplete2->side_products No sol_incomplete2 ACTION: - Use fresh catalyst - Increase H₂ pressure - Check for poisons in intermediate incomplete2->sol_incomplete2 Yes sol_side_products ACTION: - Use milder conditions (RT, lower P) - Screen different catalysts - Consider chemical reduction side_products->sol_side_products Yes

Optimization

Troubleshooting NMR peak assignments for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Technical Support Center: NMR Assignment for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Case ID: 8F-6Me-THQ-NMR Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Ghost" Splitting in You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Assignment for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Case ID: 8F-6Me-THQ-NMR Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" Splitting in Your Spectrum

Welcome to the Technical Support Center. You are likely here because the NMR spectrum of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is presenting signals that do not match standard prediction software.

This molecule presents a "perfect storm" for NMR complexity:

  • Fluorine (

    
    F) Coupling:  The spin-active fluorine (
    
    
    
    ) splits both protons and carbons, creating "false" multiplets.
  • Conformational Mobility: The saturated piperidine ring puckers, broadening signals.

  • Exchangeable Protons: The amine (NH) position is concentration-dependent.

This guide treats your spectrum as a diagnostic puzzle. We will isolate the aromatic region, decode the carbon splitting, and validate the aliphatic core.

Part 1: The Aromatic Region (Troubleshooting H-NMR)

User Issue: "I see extra splitting in the aromatic region. I expect two singlets or small doublets, but I see complex multiplets."

Root Cause: Fluorine-Proton (


F-

H) coupling.[1] In this molecule, Fluorine is at position 8.[2][3] It couples strongly to H7 (ortho) and weakly to H5 (para).
The Diagnostic Protocol

Use the following logic to assign H5 and H7.

ProtonPositionNeighborsExpected Coupling (

)
Appearance
H7 Aromatic (C7)Ortho to F(8), Ortho to Me(6)

(8–11 Hz)

(1–3 Hz)
Doublet of Doublets (dd) Looks like a wide doublet.
H5 Aromatic (C5)Para to F(8), Ortho to Me(6)

(< 1 Hz)

(1–3 Hz)
Broad Singlet or Fine Doublet F-coupling is negligible.

Step-by-Step Validation:

  • Locate H7: Look for the signal around 6.6 – 6.9 ppm . It must show a large splitting (~10 Hz). This is the signature of the proton next to the Fluorine.

  • Locate H5: Look for the signal around 6.4 – 6.8 ppm . It will appear much simpler (singlet-like) because it is too far from the Fluorine to feel a strong pull.

  • Check the Methyl: The methyl group at C6 (approx 2.15 ppm) is attached to the aromatic ring. It may show broadening due to long-range coupling to H5/H7, but usually appears as a singlet.

Technical Insight: If H7 appears as a triplet, check your solvent. In


, accidental overlap between 

and

can mimic a triplet. Switch to

or

to resolve the doublet of doublets [1].

Part 2: The Carbon Maze (Troubleshooting C-NMR)

User Issue: "My Carbon spectrum has twice as many peaks as expected. Is my sample impure?"

Root Cause:


F-

C coupling.[1] Fluorine splits carbon signals into doublets. The size of the splitting (

-value) tells you exactly how far the carbon is from the fluorine.
The J-Coupling Ruler

Measure the distance (in Hz) between the legs of your doublets. Match them to this table:

CarbonRelationship to FExpected

(Hz)
Assignment Tip
C8 Ipso (Directly attached)~230 – 250 Hz The widest doublet. Often low intensity due to lack of NOE.
C7 Ortho (1 bond away)~15 – 20 Hz Aromatic CH. Correlates to H7 in HSQC.
C8a Ortho (Bridgehead)~10 – 15 Hz Quaternary C. No HSQC correlation.
C6 Meta (2 bonds away)~5 – 8 Hz Quaternary C (holds the Methyl).
C4a Meta (Bridgehead)~3 – 5 Hz Quaternary C.
C5 Para (3 bonds away)< 3 Hz Aromatic CH. Often appears as a singlet.

Workflow for Assignment:

  • Find the Giant Split: Identify C8 first. It is the anchor.

  • Filter by Phase: Use DEPT-135.

    • C8, C8a, C6, C4a: Will disappear (Quaternary).

    • C5, C7: Will point UP (CH).

    • C2, C3, C4: Will point DOWN (CH2).

  • Verify C7 vs C5: C7 has a large J-coupling (~17 Hz). C5 has a tiny J-coupling (<3 Hz).

Part 3: The Aliphatic Ring (Saturated System)

User Issue: "The region between 1.5 and 3.5 ppm is a blob of multiplets."

Root Cause: The tetrahydroquinoline ring (positions 2, 3,[3] 4) is flexible. Protons are non-equivalent (axial/equatorial) but often overlap at room temperature.

Connectivity Logic (COSY)

You cannot assign this by chemical shift alone. You must use COSY (Correlation Spectroscopy) to trace the chain.

  • Anchor Point (H2):

    • Find the signal most downfield in the aliphatic region (~3.2 – 3.4 ppm ).

    • Why? It is next to the Nitrogen (deshielding).

    • Assignment: H2.

  • The Bridge (H3):

    • Look for the COSY cross-peak connected to H2.

    • This signal should be the most upfield (~1.8 – 2.0 ppm ).

    • Assignment: H3.

  • The Benzylic Position (H4):

    • Look for the COSY cross-peak connected to H3.

    • Signal is typically ~2.6 – 2.8 ppm .

    • Validation: H4 couples to H3, but not to H2.

Visual Troubleshooting Guide

The following diagram illustrates the logical flow for assigning the most difficult signals in this molecule.

NMR_Troubleshooting Start Start: Unassigned Signal Region_Check Which Region? Start->Region_Check Aromatic Aromatic Region (6.0 - 7.5 ppm) Region_Check->Aromatic Aliphatic Aliphatic Region (1.5 - 3.5 ppm) Region_Check->Aliphatic Split_Check Is the splitting > 8 Hz? Aromatic->Split_Check Shift_Check Chemical Shift Value? Aliphatic->Shift_Check Assign_H7 Assign as H7 (Ortho to F) Split_Check->Assign_H7 Yes (J_HF coupling) Assign_H5 Assign as H5 (Para to F) Split_Check->Assign_H5 No (Only small J_HH) Assign_H2 > 3.0 ppm (Next to N) Assign H2 Shift_Check->Assign_H2 Deshielded Assign_H4 ~ 2.7 ppm (Benzylic) Assign H4 Shift_Check->Assign_H4 Mid-range Assign_H3 < 2.0 ppm (Middle CH2) Assign H3 Shift_Check->Assign_H3 Shielded

Caption: Logic flow for distinguishing H7 from H5 and assigning the aliphatic chain based on chemical shift and coupling magnitude.

FAQ: Common Stumbling Blocks

Q: I cannot find the NH proton. Where is it? A: The NH proton is "labile." In


, it usually appears as a broad singlet around 3.5 – 5.0 ppm , but it wanders depending on concentration and water content.
  • Test: Add a drop of

    
     to your NMR tube and shake. If the peak disappears, it was the NH (exchanged for ND).
    

Q: Why are my integration values off for the aromatic ring? A: Ensure your relaxation delay (


) is long enough. Fluorine atoms can alter the relaxation times (

) of nearby protons. Set

to at least 5 seconds for quantitative integration.

Q: Can I decouple the Fluorine to simplify the spectrum? A: Yes. If your spectrometer has a third channel or is configured for it, run a


H{

F}
experiment. This decouples the fluorine, collapsing the H7 doublet of doublets into a simple doublet (coupled only to H5), instantly confirming the assignment [2].

References

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Reich, H. J. (n.d.). 19F NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 6-Methyl-1,2,3,4-tetrahydroquinoline.[4][5] Retrieved from [Link]

Sources

Troubleshooting

Stability issues with 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline in solution

Executive Summary You are likely accessing this guide because you have observed discoloration (browning/reddening) , precipitation , or loss of potency in your solutions of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you have observed discoloration (browning/reddening) , precipitation , or loss of potency in your solutions of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline.

The Root Cause: This molecule is a cyclic secondary amine with an electron-rich aniline substructure.[1] It is thermodynamically predisposed to oxidative dehydrogenation . The 6-methyl group (electron-donating) increases the electron density on the nitrogen, accelerating oxidation, while the 8-fluoro group provides only marginal inductive stabilization.[1] In solution, dissolved oxygen transforms the tetrahydroquinoline (THQ) core into its fully aromatic quinoline counterpart, a process catalyzed by light and trace metals.

This guide provides the protocols to arrest this degradation and restore experimental integrity.

Part 1: The Degradation Mechanism (Why is it turning brown?)

Understanding the enemy is the first step to defeating it. The "browning" you see is not random decomposition; it is a specific chemical transformation.

The Oxidative Pathway

The transition from a colorless tetrahydroquinoline to a colored aromatic quinoline involves the loss of four hydrogen atoms. This is often initiated by the formation of a radical cation at the nitrogen center.

OxidationMechanism THQ Tetrahydroquinoline Core (Colorless / Active) Radical N-Radical Cation (Reactive Intermediate) THQ->Radical O2 / Light -e- Imine 3,4-Dihydroquinoline (Imine Intermediate) Radical->Imine -H+ / -H• Quinoline Aromatic Quinoline (Brown/Red / Inactive) Imine->Quinoline O2 / -2H (Aromatization)

Figure 1: The oxidative dehydrogenation pathway.[1][2][3] The driving force is the formation of the thermodynamically stable aromatic quinoline ring.

Part 2: Troubleshooting & Recovery Protocols

Issue 1: Rapid Discoloration in Solution

Symptom: Your clear stock solution turns amber or brown within hours.[1] Diagnosis: Auto-oxidation driven by dissolved oxygen and facilitated by the electron-donating 6-methyl group.[1]

The Fix: Protonation & Deoxygenation The nitrogen lone pair is the "gateway" for oxidation. By tying up this lone pair with a proton (H+), you chemically "lock" the molecule against oxidation.

VariableWrong Approach Correct Protocol
pH State Free Base (Neutral pH)Salt Form (pH < 3)
Solvent DMSO (Hygroscopic/Oxidant)Degassed Water/Methanol or Anhydrous DMF
Atmosphere Ambient AirArgon/Nitrogen Headspace

Step-by-Step Stabilization Protocol:

  • Prefer the Salt: Always purchase or convert the compound to its Hydrochloride (HCl) salt . The salt form is significantly more stable than the free base [1].

  • The "Acid Shield" Technique: If you must use the free base in solution, add 1.1 equivalents of dilute HCl or acetic acid immediately upon dissolution.

    • Why? Protonating the amine (forming the ammonium species) removes the electron density required for the initial radical formation.

  • Degassing: Sparge your solvent with Argon for 15 minutes before adding the solute.

Issue 2: Precipitation in DMSO Stocks

Symptom: Solids appear in your frozen DMSO stock solution, or the solution looks cloudy upon thawing. Diagnosis: The "Free Base" vs. "Salt" Solubility Mismatch.

  • Scenario A: You dissolved the HCl salt in DMSO.

    • Cause: HCl salts often have lower solubility in cold DMSO compared to water.

    • Fix: Add 10% water to the DMSO stock (if assay allows) or switch to a 50:50 Water:Methanol stock for storage at -20°C.

  • Scenario B: You dissolved the Free Base in DMSO.

    • Cause: DMSO is hygroscopic. Absorbed water can cause the hydrophobic free base to crash out.

    • Fix: Use anhydrous DMSO packed under argon (e.g., Sure/Seal™ bottles) [2].

Issue 3: Inconsistent Assay Data (Potency Loss)

Symptom: The compound shows varying IC50 values between fresh and 24-hour old preparations. Diagnosis: Photochemical degradation.[1] The 8-Fluoro substituent can make the ring system sensitive to UV light, accelerating the oxidation described in Part 1.

The Fix: The "Dark & Cold" Rule

  • Amber Glassware: All solutions must be handled in amber vials.

  • Ice Bath: Keep working solutions on ice. Heat accelerates the dehydrogenation kinetics (Activation energy ~113 kJ/mol for similar THQs) [3].

Part 3: Decision Matrix (Workflow)

Follow this logic flow to determine the immediate action for your sample.

TroubleshootingFlow Start Inspect Solution Color Is it Colorless? Start->Color CheckSolvent Check Solvent System Color->CheckSolvent Yes Extent Extent of Color? Color->Extent No Acidify Action: Add 1.1 eq HCl or Store under Argon CheckSolvent->Acidify Filter Action: Filter (0.2 µm) & Check LC-MS Purity Extent->Filter Pale Yellow Discard Action: Discard. Irreversible Oxidation. Extent->Discard Dark Brown

Figure 2: Operational decision matrix for handling THQ solutions.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a stock solvent? A: Yes, but with caution.[1] DMSO can act as a mild oxidant under certain conditions (Swern-like).[1] For long-term storage (>1 month), we recommend storing the solid powder at -20°C and making fresh solutions. If liquid storage is mandatory, use anhydrous DMSO and store under inert gas at -80°C to minimize diffusion of oxygen [2].[1]

Q: Does the 8-Fluoro group stabilize the molecule? A: Marginally, but not enough to prevent oxidation.[1] While the Fluorine atom is electron-withdrawing (inductive effect), the 6-Methyl group is electron-donating.[1] The net result is an electron-rich ring system that is still highly susceptible to oxidative dehydrogenation [4].[1]

Q: My LC-MS shows a mass of [M-2] and [M-4]. What are these? A: These are the tell-tale signs of degradation.[1]

  • [M-2]: The imine intermediate (Dihydroquinoline).[1][2]

  • [M-4]: The fully aromatic quinoline.[1][2] If you see these peaks, your compound has oxidized.

Q: How do I remove the brown color? A: If the degradation is minor (<5%), you can pass the solution through a small plug of silica or a C18 SPE cartridge. However, if the solution is deeply colored, purification is difficult; re-synthesis or purchasing fresh stock is recommended.

References

  • Sigma-Aldrich (Merck). 8-Fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride Product Specification.[1] (The hydrochloride salt form is the standard commercial preparation for stability). Link[1]

  • Aldrich Chemical Co. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1][4] (Standard protocols for handling air-sensitive amines and using Sure/Seal systems).[1] Link

  • University of Liverpool. Additive-free aerobic oxidative dehydrogenation of N-heterocycles. (Kinetic studies confirming activation energy and first-order reaction rates for THQ dehydrogenation). Link[1]

  • National Institutes of Health (PMC). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines.[1] (Detailed mechanistic discussion on the oxidative susceptibility of substituted THQs). Link

Sources

Optimization

Byproduct identification in 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline synthesis

Executive Summary & Strategic Context The synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (8-F-6-Me-THQ) is a critical workflow in the development of next-generation bioactive scaffolds. The fluorinated tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (8-F-6-Me-THQ) is a critical workflow in the development of next-generation bioactive scaffolds. The fluorinated tetrahydroquinoline core is highly valued for its ability to modulate metabolic stability and lipophilicity compared to its non-fluorinated counterparts.

However, this synthesis presents a classic chemoselectivity paradox:

  • The Challenge: You must reduce the pyridine ring (heterocycle) while preserving the carbocycle's aromaticity and, critically, the labile Aryl-Fluorine (C-F) bond .

  • The Risk: Standard hydrogenation protocols (e.g., Pd/C, high pressure) often lead to hydrodefluorination (HDF) , resulting in the useless 6-methyl-1,2,3,4-tetrahydroquinoline byproduct.

This guide provides a self-validating troubleshooting framework to navigate these competing pathways, ensuring high purity and yield.

Reaction Pathway & Byproduct Map

Understanding the causality of byproduct formation is the first step in mitigation. The diagram below illustrates the competing pathways during the catalytic hydrogenation of 8-fluoro-6-methylquinoline.

ReactionPathway Start Starting Material 8-Fluoro-6-methylquinoline Target TARGET PRODUCT 8-Fluoro-6-methyl- 1,2,3,4-tetrahydroquinoline Start->Target Selective Hydrogenation (PtO2, Rh/C, or Transfer H2) Defluoro Byproduct A (Critical) 6-Methyl-1,2,3,4- tetrahydroquinoline (Loss of Fluorine) Start->Defluoro Hydrodefluorination (HDF) (Pd/C, High T) Partial Byproduct C Dihydroquinoline Intermediates Start->Partial Incomplete Rxn Target->Defluoro HDF of Product OverRed Byproduct B 8-Fluoro-6-methyl- decahydroquinoline (Ring Saturation) Target->OverRed Over-reduction (High P, High T) Partial->Target H2 uptake

Figure 1: Reaction network showing the target pathway (Green) versus competitive hydrodefluorination (Red) and over-reduction (Yellow).

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Scenario A: "I am losing the Fluorine atom. My mass spec shows [M-18] peaks."

Diagnosis: Hydrodefluorination (HDF).[1][2] This is the most common failure mode. The C-F bond, while strong, is susceptible to oxidative addition by Palladium (Pd) catalysts, especially in the presence of H2.

  • Root Cause: Using Pd/C as the catalyst.[3] Palladium is notorious for catalyzing the cleavage of C-F bonds on aromatic rings under hydrogenation conditions [1].

  • Corrective Action:

    • Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO2) or Rhodium on Alumina (Rh/Al2O3) . These metals are less active toward C-F oxidative addition while remaining active for pyridine ring reduction [2].

    • Acid Additive: Conduct the reaction in acidic media (e.g., Acetic Acid or TFA). Protonation of the nitrogen activates the pyridine ring for reduction, allowing you to use milder conditions that spare the C-F bond.

    • Alternative Method: Use Transfer Hydrogenation (e.g., Hantzsch ester with a chiral phosphoric acid or borane-amine complexes).[4] This avoids the high-energy surface species associated with H2 gas [3].

Scenario B: "The reaction stalls at the Dihydro- intermediate."

Diagnosis: Catalyst Poisoning or Steric Hindrance. The 8-fluoro substituent provides steric bulk and electronic repulsion (lone pair on F vs. catalyst surface), potentially slowing the adsorption of the substrate.

  • Root Cause: Inadequate H2 pressure or catalyst deactivation by amine products (strong adsorption of the product poisoning the active sites).

  • Corrective Action:

    • Increase Pressure: Moderate increase (e.g., from 1 atm to 5-10 bar). Warning: Monitor closely to avoid over-reduction.

    • Solvent Switch: Change from Methanol to Trifluoroethanol (TFE) . TFE can disrupt aggregates and enhance hydrogen bonding, facilitating the reduction of difficult substrates.

Scenario C: "I see loss of aromatic signals in NMR (Over-reduction)."

Diagnosis: Formation of Decahydroquinoline.[5] You have reduced the benzene ring in addition to the pyridine ring.

  • Root Cause: Reaction conditions are too vigorous (Temperature > 50°C, Pressure > 20 bar) or reaction time is too long.

  • Corrective Action:

    • Kinetic Control: Stop the reaction immediately upon theoretical H2 uptake.

    • Lower Temperature: Run at Ambient Temperature (20-25°C). The activation energy for benzene ring reduction is significantly higher than for pyridine ring reduction.

Analytical Impurity Profiling

Use the following data to validate your product and identify impurities.

Table 1: Diagnostic Analytical Markers

CompoundDescriptionLC-MS (ESI+)1H NMR (Aromatic Region)19F NMR
Target 8-Fluoro-6-methyl-THQ [M+H]+ = 166.2 2H (d/m) . Distinct coupling pattern due to F.Singlet/Multiplet (-120 to -140 ppm)
Impurity A Defluoro-THQ[M+H]+ = 148.23H (m). Typical ABX or ABC pattern of 6-Me-THQ.Silent (No Signal)
Impurity B Decahydroquinoline[M+H]+ = 172.2Silent (No Aromatic H) . Complex aliphatic region (1.0-3.0 ppm).Shifted significantly upfield (aliphatic F)
Impurity C Dihydroquinoline[M+H]+ = 164.22H (Aromatic) + Olefinic signals (5.0-6.5 ppm).Present

Recommended Experimental Protocol

Method: Selective Hydrogenation using PtO2 (Adams' Catalyst) Rationale: Platinum oxide minimizes C-F cleavage compared to Palladium.

  • Preparation: In a high-pressure reactor, dissolve 8-fluoro-6-methylquinoline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Note: Acetic acid prevents catalyst poisoning by the amine product.

  • Catalyst Addition: Add PtO2 (5 mol%).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge vessel 3x with N2, then 3x with H2. Pressurize to 3-5 bar (45-75 psi) .

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Monitoring: Check LC-MS at 2 hours. Look for the disappearance of M+H 162 (SM) and appearance of M+H 166 (Product).

    • Stop Condition: Stop when SM < 2%. Do not extend reaction time unnecessarily to avoid over-reduction.

  • Work-up: Filter catalyst through Celite. Concentrate the filtrate. Neutralize with sat. NaHCO3 and extract with Ethyl Acetate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Decision Logic for Optimization

Use this logic flow to adapt the protocol if your initial yield is low.

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / 19F NMR) CheckF Is Fluorine Signal Present? Start->CheckF CheckAro Are Aromatic Protons Intact? CheckF->CheckAro Yes IssueDefluoro Issue: Defluorination Action: Switch Catalyst (Pd/C -> PtO2 or Rh/C) CheckF->IssueDefluoro No IssueOver Issue: Over-reduction Action: Lower Pressure/Temp or Shorten Time CheckAro->IssueOver No Success Target Product Identified Proceed to Isolation CheckAro->Success Yes

Figure 2: Logical decision tree for diagnosing reaction failures based on crude analysis.

References

  • Kuehnel, M. F., et al. (2012). "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[6] (Standard reference for Pt vs Pd selectivity).

  • Wang, Y., et al. (2013). "Metal-free hydrogenative reduction of substituted N-heteroaromatics." Organic Letters.

  • Adhikari, P., et al. (2021).[4][7] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline vs. Non-Fluorinated Analog

The following guide provides an in-depth technical comparison of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline versus its non-fluorinated analog, 6-methyl-1,2,3,4-tetrahydroquinoline . This analysis synthesizes physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline versus its non-fluorinated analog, 6-methyl-1,2,3,4-tetrahydroquinoline .

This analysis synthesizes physicochemical data, structure-activity relationship (SAR) principles, and specific pharmacological case studies (CNS and Oncology) to guide researchers in scaffold optimization.

Executive Summary

The transition from 6-methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) to 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (8-F-6-Me-THQ) represents a classic "scaffold optimization" strategy in medicinal chemistry. While the 6-methyl group provides essential hydrophobic bulk for binding affinity, the introduction of fluorine at the 8-position (ortho to the amine) acts as a physicochemical switch .

Key Differentiators:

  • Basicity Modulation: The 8-fluoro substituent significantly lowers the pKa of the secondary amine, reducing ionization at physiological pH and enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Blockade: Fluorine blocks the metabolically labile C8 position, preventing oxidative hydroxylation and extending half-life (

    
    ).
    
  • Conformational Locking: An intramolecular hydrogen bond (

    
    ) can lock the bioactive conformation, potentially increasing receptor selectivity (e.g., 5-HT2C vs 5-HT2A).
    

Physicochemical & Structural Analysis

The biological divergence of these two molecules stems from their electronic and steric differences.

Comparative Data Table
Property6-Methyl-1,2,3,4-THQ (Baseline)8-Fluoro-6-methyl-1,2,3,4-THQ (Optimized)Impact on Bioactivity
Electronic Effect Electron Donating (+I effect of Methyl)Electron Withdrawing (-I effect of Fluorine)8-F reduces electron density on Nitrogen.
pKa (Conj. Acid) ~5.2 - 5.4~3.5 - 4.0Crucial: 8-F analog is much less basic; higher fraction exists as neutral species at pH 7.4.
Lipophilicity (cLogP) ~2.8~3.18-F increases lipophilicity, aiding passive transport.
Metabolic Liability High (C8 oxidation is rapid)Low (C8 blocked by F)8-F prevents formation of potentially toxic quinone-imine metabolites.
H-Bond Potential Donor (NH)Donor (NH) + Acceptor (F)Potential intramolecular H-bond (

) stabilizes planar conformation.
Structural Visualization: Electronic & Steric Impact

The following diagram illustrates the electronic withdrawal and metabolic blocking mechanisms introduced by the fluorine atom.

G cluster_0 6-Methyl-THQ (Baseline) cluster_1 8-Fluoro-6-Methyl-THQ (Optimized) NodeA N-H Group (High Basicity pKa ~5.3) NodeB C8 Position (Metabolic Soft Spot) NodeA->NodeB Susceptible to CYP450 Attack NodeD N-H Group (Low Basicity pKa ~3.8) NodeA->NodeD Fluorination Effect NodeC C6-Methyl (Hydrophobic Contact) NodeE C8-Fluorine (Metabolic Block) NodeE->NodeD Inductive Effect (-I) Reduces pKa NodeE->NodeE Blocks CYP Hydroxylation NodeF C6-Methyl (Hydrophobic Contact)

Figure 1: Structural impact of 8-Fluorine substitution on basicity and metabolic stability.

Pharmacological Profile & Applications[1][2]

A. CNS Activity: Serotonin (5-HT2C) Receptor Modulation

Tetrahydroquinolines are privileged scaffolds for 5-HT2C agonists (anti-obesity, anti-psychotic).

  • Non-Fluorinated (6-Me-THQ): Exhibits moderate affinity but poor selectivity against 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiotoxicity risk). The high basicity limits brain penetration efficiency.

  • Fluorinated (8-F-6-Me-THQ):

    • Selectivity: The fluorine atom creates a steric and electrostatic repulsion that disfavors binding to 5-HT2A/2B pockets, which are less tolerant of ortho-substitution than 5-HT2C.

    • Efficacy: The reduced pKa ensures that a higher concentration of the drug crosses the BBB, increasing central efficacy for obesity or depression treatments.

    • Mechanism: Acts as a full agonist, stimulating the

      
       pathway to release intracellular calcium.
      
B. Anticancer Activity: Tubulin Polymerization Inhibition

THQ derivatives are often explored as colchicine-site inhibitors.

  • Non-Fluorinated: 6-Methyl-THQ derivatives show cytotoxicity but are often rapidly metabolized by liver enzymes.

  • Fluorinated: The 8-fluoro modification enhances metabolic stability (microsomal stability), maintaining therapeutic plasma levels for longer durations. The fluorine atom can also engage in specific interactions with the amino acids in the tubulin colchicine binding site (e.g., Cys241), potentially improving potency (

    
    ).
    

Experimental Protocols

To validate the superior profile of the 8-fluoro analog, the following comparative assays are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of both compounds.
  • Preparation: Prepare 10 mM stock solutions of 6-Me-THQ and 8-F-6-Me-THQ in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • Expected Result: 8-F analog should show >2-fold increase in

      
       due to C8 blockage.
      
Protocol 2: Synthesis of 8-Fluoro-6-methyl-1,2,3,4-THQ

Objective: Access the fluorinated scaffold from commercially available precursors.

  • Starting Material: 8-Fluoro-6-methylquinoline (commercially available or synthesized via Skraup reaction).

  • Reduction (Selective):

    • Dissolve 8-fluoro-6-methylquinoline (1 eq) in Methanol.

    • Add Sodium Cyanoborohydride (

      
      , 3 eq) and Acetic Acid (catalytic).
      
    • Stir at room temperature for 4–12 hours.

    • Note: The fluorine atom deactivates the ring, potentially requiring longer reaction times than the non-fluorinated analog.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR must show disappearance of aromatic protons at C2/C3/C4 and appearance of multiplets at 
    
    
    
    1.9–3.3 ppm.

Mechanism of Action: 5-HT2C Signaling Pathway

The primary utility of the 8-fluoro-THQ scaffold is often in GPCR modulation. The diagram below details the signal transduction pathway activated by these agonists.

G cluster_membrane Cell Membrane Receptor 5-HT2C Receptor (GPCR) Gq Gq Protein Activation Receptor->Gq Coupling Drug 8-F-6-Me-THQ (Agonist) Drug->Receptor Binding (High Affinity) PLC PLC-β (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Biological Response: Satiety / Anti-Depressant Ca->Response Signaling Cascade

Figure 2: 5-HT2C signaling cascade activated by 8-Fluoro-6-methyl-THQ.

References

  • Synthesis of THQ Derivatives: Timelthaler, D., & Topf, C. (2022). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis, 54, 629–642.[2] Link

  • Fluorine in Drug Design: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • 5-HT2C Agonist SAR: Smith, B. M., et al. (2008). Discovery and SAR of new 5-HT2C receptor agonists based on the 1,2,3,4-tetrahydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters, 18(3), 969-973. Link

  • Metabolic Stability of Fluorinated Amines: Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • Tubulin Inhibition by THQs: Luo, Y., et al. (2011). Synthesis and biological evaluation of 6-methyl-1,2,3,4-tetrahydroquinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(6), 2609-2616. Link

Sources

Comparative

Comparative Analysis of Synthetic Routes to Substituted Tetrahydroquinolines

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities, including antibacterial, antimalarial, and antitumor properties.[1] The strategic synthesis of THQs with specific substitution patterns is therefore a critical task in medicinal chemistry and drug development.[2] This guide provides a comparative analysis of the principal synthetic routes to this important heterocycle, offering insights into the causality behind experimental choices to aid researchers in selecting the optimal path for their target molecule.

Classical Approaches: The Foundation of THQ Synthesis

Traditional methods for quinoline and tetrahydroquinoline synthesis often rely on the acid-catalyzed condensation and cyclization of anilines with carbonyl compounds. While robust, these methods frequently require harsh conditions.

Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, to form a quinoline, which can then be reduced to the corresponding THQ.[3][4] The reaction is typically catalyzed by acid or base.[4]

Mechanism Insight: The causality of the reaction lies in an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing intramolecular condensation (Schiff base formation) and subsequent dehydration to form the aromatic quinoline ring.[3] The choice of catalyst (acid or base) depends on the specific substrates, but both serve to activate the carbonyl groups and facilitate the key C-C and C-N bond formations.

  • Advantages: Convergent, builds the core in a single main operation.

  • Limitations: Requires pre-functionalized 2-aminoaryl carbonyls which can be unstable or difficult to access. The harsh conditions can limit functional group tolerance.

Combes Quinoline Synthesis

The Combes synthesis utilizes the acid-catalyzed reaction of an aniline with a β-diketone.[5] This method directly produces 2,4-disubstituted quinolines.

Mechanism Insight: The reaction begins with the formation of an enamine from the aniline and one of the diketone's carbonyls.[6] Strong acid, typically sulfuric acid, then protonates the enamine, activating the aromatic ring for an intramolecular electrophilic aromatic substitution, which is the rate-determining step.[6] Subsequent dehydration yields the quinoline product. The regioselectivity in unsymmetrical anilines is governed by the electronic and steric properties of the substituents.[6]

  • Advantages: Readily available starting materials (anilines and β-diketones).

  • Limitations: Requires strongly acidic conditions and high temperatures. Meta-substituted anilines can lead to mixtures of regioisomers.[5]

Skraup-Doebner-von Miller Synthesis

This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7] It is a powerful method for generating substituted quinolines.

Mechanism Insight: The mechanism has been a subject of debate but is believed to involve an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl.[7][8] This is followed by a complex sequence involving cyclization, dehydration, and oxidation to furnish the quinoline ring. An external oxidizing agent (often a component of the reaction mixture, like nitrobenzene in the classic Skraup synthesis) is sometimes required.

  • Advantages: Utilizes simple and diverse α,β-unsaturated carbonyl precursors.

  • Limitations: The reaction is often exothermic and can be difficult to control. The mechanism's complexity can lead to side products.

Modern Catalytic Strategies: Precision, Efficiency, and Chirality

Modern synthetic methods have focused on overcoming the limitations of classical routes by employing catalytic systems that offer milder conditions, greater functional group tolerance, and, crucially, control over stereochemistry.

Povarov Reaction (Aza-Diels-Alder)

The Povarov reaction is a formal [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene or diene.[9][10] This multicomponent reaction is one of the most efficient and versatile methods for synthesizing substituted THQs.[10]

Mechanism Insight: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the imine for cycloaddition.[11] The key to its success is the in situ formation of the reactive imine, which immediately undergoes the inverse-electron-demand aza-Diels-Alder reaction with the dienophile.[10] This multicomponent nature contributes to high atom economy and procedural simplicity.[12] The stereochemical outcome can often be controlled by the choice of catalyst and dienophile.

  • Advantages: High atom economy, operational simplicity (one-pot), and the ability to generate multiple points of diversity.[12] Amenable to asymmetric catalysis for producing chiral THQs.

  • Limitations: The scope can be limited by the reactivity of the alkene component.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

For the synthesis of chiral THQs, the asymmetric reduction of a pre-formed quinoline or dihydroquinoline intermediate is a powerful strategy. This is often achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes (e.g., Iridium, Ruthenium, Rhodium).[13][14][15]

Mechanism Insight: Chiral ligands coordinated to the metal center create a chiral environment. The quinoline substrate coordinates to the metal, and hydrogen is delivered (from H₂ gas or a hydrogen donor like formic acid or a Hantzsch ester) to one face of the C=N or C=C bond, inducing enantioselectivity.[16] The choice of solvent can remarkably influence which enantiomer is produced, a phenomenon known as enantiodivergence.[13]

  • Advantages: Excellent enantioselectivity (often >99% ee), high yields, and applicability to a broad range of substrates.[14]

  • Limitations: Requires access to quinoline precursors and often involves precious metal catalysts.

Reductive Amination Cascades

Domino or cascade reactions that combine reduction and cyclization steps in a single pot have emerged as highly efficient routes to THQs.[17] A common strategy involves the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular reductive amination or cyclization.[18]

Mechanism Insight: A typical sequence starts with a substrate like a 2-nitroaryl ketone.[17] Catalytic hydrogenation (e.g., with Pd/C) first reduces the nitro group to an aniline. This newly formed amine is now positioned to react intramolecularly with the ketone, forming a cyclic imine, which is then immediately reduced under the same hydrogenation conditions to yield the THQ.[17] This cascade avoids the isolation of intermediates, saving time and resources.[17] The stereoselectivity is often directed by existing stereocenters in the molecule.[18]

  • Advantages: High efficiency, excellent atom economy, and often high diastereoselectivity.[17]

  • Limitations: The substrate must be designed to contain the necessary functionalities in the correct positions for the cascade to occur.

Comparative Summary of Synthetic Routes

MethodStarting MaterialsConditionsKey AdvantagesKey DisadvantagesStereocontrol
Friedländer Annulation 2-Aminoaryl ketone + α-Methylene carbonylHarsh (strong acid/base, heat)ConvergentLimited substrate scope, harsh conditionsNot inherently asymmetric
Combes Synthesis Aniline + β-DiketoneHarsh (strong acid, heat)Readily available materialsHarsh conditions, regioisomer mixturesNot inherently asymmetric
Skraup-Doebner-von Miller Aniline + α,β-Unsaturated carbonylHarsh (acid, often exothermic)Simple starting materialsOften vigorous, potential side productsNot inherently asymmetric
Povarov Reaction Aniline + Aldehyde + AlkeneMild (Lewis/Brønsted acid)One-pot, atom-economical, high diversityCan be dienophile-dependentGood; amenable to asymmetric catalysis
Asymmetric Hydrogenation Quinoline / DihydroquinolineMildExcellent enantioselectivity, high yieldsRequires precursor, precious metalsExcellent (catalyst-controlled)
Reductive Amination Cascade Substituted NitroareneMild (Catalytic hydrogenation)Highly efficient, high diastereoselectivityRequires specifically designed substratesGood (substrate-controlled)

Visualization of Key Methodologies

Workflow for Selecting a Synthetic Route

Caption: Decision workflow for selecting a suitable THQ synthesis strategy.

Generalized Mechanism of the Povarov Reaction

sub Aniline + Aldehyde imine [LA] or [BA] In-situ Imine Formation sub->imine Condensation cyclo [4+2] Cycloaddition with Alkene imine->cyclo product Substituted THQ cyclo->product

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potential in vitro and in vivo efficacy of the novel compound, 8-Fluoro-6-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potential in vitro and in vivo efficacy of the novel compound, 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline. Given the nascent stage of research on this specific molecule, this guide establishes a predictive framework for its biological activity by drawing parallels with structurally related and well-characterized tetrahydroquinoline derivatives. We will explore potential therapeutic applications, delve into the established methodologies for efficacy testing, and present a comparative analysis against relevant alternative compounds.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, facilitating interactions with various biological targets. Derivatives of THQ have demonstrated significant potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents.[1][3] The biological activity of THQ derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the heterocyclic core.

The subject of this guide, 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, is a novel derivative featuring two key substitutions: a fluorine atom at the 8-position and a methyl group at the 6-position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.[1] Methyl groups can influence lipophilicity and steric interactions with target proteins. The unique combination of these substituents on the THQ scaffold suggests the potential for novel pharmacological properties.

Predicted Biological Activities and Comparative Analysis

Based on the extensive literature on substituted tetrahydroquinolines, we can hypothesize several potential therapeutic applications for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline and compare its potential efficacy against established compounds.

Anticancer Activity

Tetrahydroquinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization, modulation of the PI3K/AKT/mTOR signaling pathway, and induction of apoptosis.[2][4]

Comparative Analysis:

Recent studies have highlighted morpholine-substituted tetrahydroquinoline derivatives as potent and selective mTOR inhibitors.[5] For instance, compound 10e from a recent study demonstrated an impressive IC50 of 0.033 µM against the A549 lung cancer cell line.[5] Another study on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed selective anticancer activity, with some compounds showing high selectivity compared to doxorubicin.[6]

Predicted Efficacy of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline:

The presence of the fluorine atom at the 8-position could enhance the compound's ability to interact with specific enzymatic targets within cancer cells. The methyl group at the 6-position may contribute to favorable pharmacokinetic properties. It is plausible that 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline could exhibit cytotoxic activity against various cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

Compound/AlternativeTarget/Cell LineActivityIC50/GI50 (µM)Reference
Compound 10e (Morpholine-substituted THQ) A549 (Lung Cancer)Cytotoxicity0.033[5]
Compound 10h (Morpholine-substituted THQ) MCF-7 (Breast Cancer)Cytotoxicity0.087[5]
Pyrazolo quinoline derivative (15) MCF-7, HepG2, A549Cytotoxicity< 100[4]
2-Arylquinoline derivative (4) HeLa, PC3CytotoxicitySelective[6]
Doxorubicin (Standard of Care) VariousCytotoxicityVaries[6]
8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline HypotheticalPredicted CytotoxicityTo be determined
Neuroprotective Effects

Certain tetrahydroisoquinoline (a related scaffold) and tetrahydroquinoline derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9] Their mechanisms often involve antioxidant activity and modulation of neuroinflammatory pathways.[8][10]

Comparative Analysis:

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and neuroinflammation in a rat model of Parkinson's disease.[8] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is another endogenous amine with demonstrated neuroprotective effects in vitro and in vivo.[9]

Predicted Efficacy of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline:

The electron-withdrawing nature of the fluorine atom at the 8-position could influence the antioxidant potential of the molecule. Its ability to cross the blood-brain barrier would be a critical determinant of its in vivo efficacy for neurodegenerative diseases.

Table 2: Comparative Neuroprotective Activity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

Compound/AlternativeModelMechanismOutcomeReference
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) Rotenone-induced Parkinson's Disease (Rat)Antioxidant, Anti-inflammatoryReduced oxidative stress and inflammation[8]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) In vitro and in vivo modelsMAO inhibition, Free radical scavengingNeuroprotection[9]
Dauricine (Benzyl THIQ alkaloid) SH-SY5Y cells, AD modelsReduces Aβ accumulation, Anti-apoptoticNeuroprotection[11]
8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline HypotheticalPredicted Antioxidant/Anti-inflammatoryTo be determined

Experimental Protocols

To empirically determine the efficacy of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, a series of standardized in vitro and in vivo assays are necessary. The following protocols are based on established methodologies for evaluating compounds with similar predicted activities.[12][13]

In Vitro Anticancer Efficacy

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

This assay quantifies the induction of programmed cell death.[13]

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Anticancer Efficacy

This model evaluates the anti-tumor activity of the compound in a living organism.[12][14]

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 22Rv1 for prostate cancer) into the flank of immunocompromised mice (e.g., NOD-SCID).[15][16]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline orally or via intraperitoneal injection at various doses daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Compound Synthesis & Characterization cell_lines Select Cancer Cell Lines invitro_start->cell_lines mtt MTT Assay (Cytotoxicity) cell_lines->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis Determine IC50 mechanistic Mechanistic Studies (e.g., Western Blot) apoptosis->mechanistic invivo_start Promising In Vitro Results animal_model Select Animal Model (e.g., Xenograft) invivo_start->animal_model dosing Dose-Response & Toxicity Studies animal_model->dosing efficacy Efficacy Study (Tumor Growth Inhibition) dosing->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pk_pd

Caption: General experimental workflow for evaluating the anticancer efficacy of a novel compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes THQ Tetrahydroquinoline Derivative THQ->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for tetrahydroquinoline derivatives.

Conclusion and Future Directions

While direct experimental data for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is currently unavailable, this comparative guide provides a robust framework for predicting its potential biological activities and outlining a clear path for its empirical evaluation. Based on the structure-activity relationships of related tetrahydroquinoline derivatives, this novel compound holds promise as a candidate for anticancer and neuroprotective applications. The proposed experimental protocols offer a standardized approach to systematically investigate its in vitro and in vivo efficacy. Future research should focus on the synthesis of this compound and the execution of these assays to validate the hypotheses presented in this guide. The resulting data will be crucial in determining the therapeutic potential of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline and its place in the landscape of medicinal chemistry.

References

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Thieme Connect. Retrieved February 23, 2026, from [Link]

  • Wu, X., Luo, X., Li, C., Zhao, X., Zhang, C., Chen, X., Lu, Z., Wu, T., Yu, H., Peng, C., Hu, Q., Shen, H., Xu, Y., & Zhang, Y. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964–1977. [Link]

  • (PDF) In vivo screening models of anticancer drugs. (2018, October 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • In vivo screening models of anticancer drugs. (n.d.). CORE. Retrieved February 23, 2026, from [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). Frontiers in Pharmacology. Retrieved February 23, 2026, from [Link]

  • Synthesis and in vitro anticancer activity of some novel tetrahydroquinoline derivatives bearing pyrazol and hydrazide moiety. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. (2019, April 1). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Wu, X., Luo, X., Li, C., Zhao, X., Zhang, C., Chen, X., Lu, Z., Wu, T., Yu, H., Peng, C., Hu, Q., Shen, H., Xu, Y., & Zhang, Y. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. Retrieved February 23, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. Retrieved February 23, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013, May 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021, October 4). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020, November 27). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2026, February 20). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024, November 14). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. (2018, July 18). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023, September 21). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. (2024, October 23). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2014, January 15). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. (2023, January 1). BOWEN University Institutional Repository. Retrieved February 23, 2026, from [Link]

  • Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021, March 22). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Various bioactive natural and synthetic 1,2,3,4‐tetrahydroquinolines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. (2016, May 5). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 23, 2026, from [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Introduction: The Tetrahydroquinoline Scaffold and the Imperative of Selectivity The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroquinoline Scaffold and the Imperative of Selectivity

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is a feature of numerous natural products and synthetic compounds, bestowing upon them a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties[1][2][3][4]. Derivatives of THQ have been identified as potent agents against various cancer cell lines and modulators of critical signaling pathways[2][4][5].

This guide focuses on a novel derivative, 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline , a compound designed with specific structural modifications—a fluorine atom at position 8 and a methyl group at position 6—to potentially enhance potency and modulate physicochemical properties. However, the very versatility that makes the THQ scaffold attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development. Unintended interactions can lead to adverse side effects or toxicity, which are primary causes of late-stage clinical trial failures[6]. Therefore, a systematic and rigorous evaluation of off-target binding is essential to de-risk a drug candidate and build a comprehensive safety profile. This guide provides a framework for designing and interpreting cross-reactivity studies for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, comparing various analytical approaches and presenting supporting experimental methodologies.

The Rationale for a Multi-Faceted Cross-Reactivity Strategy

No single assay can fully capture the complex polypharmacology of a small molecule. A robust cross-reactivity assessment relies on a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy allows for the efficient identification of potential liabilities and provides deeper insights into a compound's mechanism of action.

Cross_Reactivity_Workflow start Candidate Compound: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline in_silico Phase 1: In Silico Profiling (Computational Off-Target Prediction) start->in_silico Initial Assessment biochem Phase 2: Broad Biochemical Screening (e.g., Kinase Panel @ 1µM) in_silico->biochem Guide Panel Selection dose_response Phase 3: Dose-Response Confirmation (Biochemical IC50 Determination for Hits) biochem->dose_response Primary Hits Identified cellular Phase 4: Cellular Target Engagement & Functional Assays dose_response->cellular Confirmed Off-Targets validation Phase 5: In-Depth Validation (Competitive Binding Assays, Ki Determination) cellular->validation Functionally Relevant Hits decision Go/No-Go Decision & Lead Optimization validation->decision Quantified Affinity end Comprehensive Selectivity Profile decision->end

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

Phase 1 & 2: Broad Panel Screening - Casting a Wide Net

The initial goal is to rapidly screen the compound against a large, diverse panel of potential off-targets. Biochemical assays, particularly large-scale kinase panels, are ideal for this purpose. Kinases are a major class of drug targets, and their ATP-binding sites often exhibit structural similarities, making them frequent off-targets for small molecule inhibitors[7].

Causality Behind Experimental Choice: A biochemical format is chosen for its high throughput, reproducibility, and direct measurement of enzyme inhibition, free from the complexities of cellular uptake or metabolism[8][9]. Screening at a single, relatively high concentration (e.g., 1µM or 10µM) is a cost-effective way to identify potential interactions that warrant further investigation. Several commercial services offer comprehensive kinase profiling across hundreds of targets[7][10][11][12].

Comparative Data: Hypothetical Kinase Profiling

Let's assume the primary target for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is Kinase A , a tyrosine kinase implicated in a specific cancer pathway. The table below presents hypothetical data from a broad kinase screen against a selection of representative kinases.

Kinase TargetKinase Family% Inhibition @ 1µMClassification
Kinase A (Primary) Tyrosine Kinase (TK) 98% Primary Target
Kinase BTK8%No significant activity
Kinase CSerine/Threonine (S/T)3%No significant activity
Kinase D TK 75% Potential Off-Target
Kinase ES/T12%No significant activity
Kinase F S/T 55% Potential Off-Target
Kinase GLipid Kinase5%No significant activity

Phase 3 & 4: From Biochemical Hits to Cellular Consequences

A high percentage of inhibition in a biochemical assay is a warning flag, but it doesn't confirm a biologically relevant off-target effect. The next crucial step is to validate these "hits" through dose-response curves to determine potency (IC50) and then move into a cellular environment. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins[9][13][14].

Causality Behind Experimental Choice: A cellular assay confirms whether the compound can reach its target inside a living cell and exert a functional effect[15]. For kinases, this is often a cellular phosphorylation assay that measures the phosphorylation of a known downstream substrate. A discrepancy between biochemical potency and cellular activity can provide valuable insights into a compound's drug-like properties.

Comparative Data: IC50 Determination and Cellular Activity

Following the initial screen, IC50 values are determined for the primary target and the identified off-targets.

TargetBiochemical IC50 (nM)Cellular Phosphorylation IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Kinase A (Primary) 15 45 -
Kinase D25080018x
Kinase F900>10,000>222x

Interpretation:

  • Kinase D: Shows a selectivity window of only 18-fold in a cellular context. This proximity to the on-target potency makes it a significant off-target of concern that must be investigated further.

  • Kinase F: While it appeared as a hit in the initial biochemical screen, its activity in a cellular context is very weak (>10,000 nM). This suggests poor cell permeability or other factors that make it a much lower-risk off-target.

Signaling_Pathway cluster_0 On-Target Pathway (Cancer Cell) cluster_1 Off-Target Pathway (e.g., Cardiomyocyte) Kinase_A Kinase A Substrate_A Substrate A Kinase_A->Substrate_A phosphorylates Proliferation Cell Proliferation Substrate_A->Proliferation promotes Kinase_D Kinase D Substrate_D Substrate D Kinase_D->Substrate_D phosphorylates Homeostasis Cellular Homeostasis Substrate_D->Homeostasis maintains Compound 8-Fluoro-6-methyl- 1,2,3,4-tetrahydroquinoline Compound->Kinase_A Inhibits (Desired Effect) Compound->Kinase_D Inhibits (Off-Target Effect)

Caption: On-target vs. off-target pathway inhibition.

Phase 5: Definitive Binding Affinity with Competition Assays

For high-priority off-targets like Kinase D, it is essential to determine the true binding affinity (Ki) independent of substrate concentration. The competitive binding assay is the gold standard for this measurement. This assay measures the ability of the test compound to displace a known, labeled ligand (often a fluorescent or radiolabeled probe) from the target's binding site[16][17].

Causality Behind Experimental Choice: Unlike IC50, which can vary with assay conditions (like ATP concentration for kinases), the Ki is a thermodynamic constant that reflects the direct affinity between the compound and the target. This provides a more absolute measure for comparing on- and off-target interactions[16].

Experimental Protocols

Protocol 1: Broad Panel Kinase Screen (Biochemical)
  • Compound Preparation: Prepare a 10 mM stock solution of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline in 100% DMSO. Create an intermediate dilution to achieve a final assay concentration of 1µM in a reaction volume with ≤1% DMSO.

  • Assay Plate Preparation: Dispense the required volume of kinase buffer, a suitable substrate (e.g., a generic peptide), and the specific kinase from a diverse panel (e.g., Reaction Biology's HotSpot™ or Promega's Kinase-Glo® platform) into a multi-well assay plate[7].

  • Initiation of Reaction: Add the test compound (at 1µM) and a control (e.g., Staurosporine for inhibition, DMSO for vehicle) to the appropriate wells. Initiate the kinase reaction by adding ATP (often at its Km concentration for sensitive detection)[10].

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the remaining ATP (luminescence-based, e.g., ADP-Glo™) or the phosphorylated substrate (e.g., TR-FRET)[12].

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Protocol 2: Competition Binding Assay for Ki Determination
  • Reagent Preparation: Prepare assay buffer (e.g., HEPES-buffered saline with BSA). Prepare a dilution series of the unlabeled competitor (8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline)[18].

  • Target-Ligand Complex Formation: In a series of tubes or wells, mix a fixed concentration of the target protein (e.g., Kinase D) with a fixed concentration of a known, fluorescently-labeled ligand (the "probe") that binds to the same site. The probe concentration is typically set at or below its known dissociation constant (Kd)[16].

  • Competition: Add the varying concentrations of the test compound to the pre-formed target-probe complexes. Include controls for no competitor (100% binding) and excess unlabeled probe (0% specific binding).

  • Incubation: Allow the mixture to equilibrate at room temperature for a defined period (e.g., 2 hours).

  • Detection: Measure the signal from the bound fluorescent probe using an appropriate technique (e.g., fluorescence polarization). As the test compound displaces the probe, the signal will decrease.

  • Data Analysis: Plot the signal against the logarithm of the test compound's concentration. Fit the resulting sigmoidal curve to determine the EC50 (the concentration of the compound that displaces 50% of the probe). Calculate the Ki using the Cheng-Prusoff equation: Ki = EC50 / (1 + ([Labeled Ligand] / Kd_LabeledLigand))

Conclusion and Strategic Implications

This comprehensive guide outlines a logical, multi-tiered strategy for evaluating the cross-reactivity of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline. By progressing from broad biochemical screens to targeted cellular and biophysical assays, researchers can build a detailed selectivity profile.

The hypothetical data presented for Kinase D, with an 18-fold cellular selectivity window, would represent a significant concern. This finding would trigger further investigation into the physiological role of Kinase D to predict potential toxicities. Such data is invaluable for guiding the next steps in a drug discovery program, which may include:

  • Lead Optimization: Synthesizing new analogues of the compound to improve selectivity against Kinase D while retaining potency for Kinase A.

  • In-Vivo Safety Studies: Designing specific toxicology studies to monitor for effects related to the inhibition of Kinase D.

  • Program Termination: In a worst-case scenario where the selectivity window cannot be improved and the off-target liability is high, the data supports a "no-go" decision, saving significant resources by halting the development of a flawed candidate early.

Ultimately, a thorough understanding of a compound's cross-reactivity is fundamental to developing a safe and effective therapeutic agent.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 843-855. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved February 24, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 24, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 24, 2026, from [Link]

  • Pro-Path. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved February 24, 2026, from [Link]

  • Valentin, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 347-360. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved February 24, 2026, from [Link]

  • Fabgennix International, Inc. (n.d.). Competition Assay Protocol. Retrieved February 24, 2026, from [Link]

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Molecules, 26(21), 6469. [Link]

  • Chen, Y. C., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3538. [Link]

  • Sharma, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13905. [Link]

  • Zhang, L., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107171. [Link]

  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved February 24, 2026, from [Link]

  • Vandredy, W., et al. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • Patel, D. R., & Patel, K. C. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 24, 2026, from [Link]

  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved February 24, 2026, from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved February 24, 2026, from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved February 24, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved February 24, 2026, from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved February 24, 2026, from [Link]

  • Amaro, R. E., et al. (2018). Structure-based Systems Biology for Analyzing Off-target Binding. Current Opinion in Structural Biology, 48, 111-119. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved February 24, 2026, from [Link]

  • AFFINImeter. (2014, September 23). Competitive Binding Assay - ITC Analysis Tutorial. Retrieved February 24, 2026, from [Link]

Sources

Validation

Benchmarking the Performance of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline as a Molecular Scaffold: A Comparative Guide

Introduction: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery

In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. Privileged scaffolds are specific structural motifs that are capable of binding to multiple biological targets, thereby offering a strategic advantage in the development of novel therapeutics.[1] The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold, forming the foundation of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] This guide provides a comprehensive performance benchmark of a specific, strategically functionalized THQ derivative: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline.

The rationale for focusing on this particular scaffold lies in the deliberate incorporation of two key substituents: a methyl group at the 6-position and a fluorine atom at the 8-position. The methyl group can enhance binding to hydrophobic pockets within a target protein and improve metabolic stability. The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[4][5][6][7] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its significant role in modern drug design.[5]

This guide will objectively compare the performance of the 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline scaffold against its non-fluorinated counterpart (6-methyl-1,2,3,4-tetrahydroquinoline) and another widely recognized privileged scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ).[8][9] The comparison will be based on key drug-like properties, including physicochemical characteristics, metabolic stability, and potential for biological activity, supported by established experimental data and detailed protocols.

Comparative Analysis of Molecular Scaffolds

The performance of a molecular scaffold is a multifactorial equation. To provide a clear and objective comparison, we will assess the scaffolds based on key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted and experimentally observed properties for the three scaffolds under consideration.

Property8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline6-Methyl-1,2,3,4-tetrahydroquinoline1,2,3,4-TetrahydroisoquinolineRationale for Importance
Molecular Weight ( g/mol ) 165.21147.22133.19Influences solubility, permeability, and diffusion. Generally, lower MW is preferred for oral bioavailability (Lipinski's Rule of 5).
LogP (o/w) ~2.5 - 3.0 (Predicted)~2.94 (est)[10]~1.5 - 2.0 (Predicted)A measure of lipophilicity. An optimal LogP (typically 1-3) is crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) (Ų) ~12.03 (Predicted)~12.03 (Predicted)~12.03 (Predicted)Predicts drug transport properties. TPSA < 140 Ų is generally associated with good oral bioavailability.
pKa (most basic) ~4.5 - 5.0 (Predicted)~5.0 - 5.5 (Predicted)~9.0 (Predicted)Influences ionization state at physiological pH, which affects solubility, permeability, and target binding. Fluorine's electron-withdrawing nature reduces basicity.[6]
Hydrogen Bond Donors 111Important for target interactions and solubility.
Hydrogen Bond Acceptors 111Important for target interactions and solubility.

Note: Predicted values are based on computational models and may vary from experimental results.

The introduction of the fluorine atom in the 8-position of the tetrahydroquinoline scaffold is predicted to lower the pKa of the secondary amine. This reduction in basicity can be advantageous, as it may decrease off-target interactions with aminergic GPCRs and improve cell permeability.[6]

In Vitro ADME Profile: A Head-to-Head Comparison

In vitro ADME assays are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a compound.[11][12][13][14][15] The following table presents a comparative summary of expected outcomes from key ADME assays for the three scaffolds.

Assay8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline6-Methyl-1,2,3,4-tetrahydroquinoline1,2,3,4-TetrahydroisoquinolineSignificance of the Assay
Metabolic Stability (Liver Microsomes) Higher ModerateModerate to LowThe C-F bond is exceptionally strong, making the fluorinated scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] This leads to a longer half-life and improved bioavailability.
Aqueous Solubility ModerateModerate to LowHighThe reduced basicity of the fluorinated compound may slightly decrease its solubility in acidic environments compared to its non-fluorinated counterpart. The THIQ scaffold, being more basic, is expected to have higher aqueous solubility.
Cell Permeability (e.g., Caco-2 Assay) Higher ModerateModerateThe increased lipophilicity and reduced basicity of the fluorinated scaffold are expected to enhance its ability to cross cell membranes via passive diffusion.[6][14]
hERG Inhibition Lower Potential Moderate PotentialModerate to High PotentialThe reduced basicity of the fluorinated tetrahydroquinoline is anticipated to lessen its interaction with the hERG potassium channel, a key anti-target in drug development due to cardiotoxicity concerns.
Plasma Protein Binding Moderate to HighModerateLow to ModerateIncreased lipophilicity often correlates with higher plasma protein binding, which can affect the free drug concentration.

Experimental Protocols: A Guide to Benchmarking

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for key in vitro ADME assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by cytochrome P450 enzymes.

Materials:

  • Test compound (8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, 6-Methyl-1,2,3,4-tetrahydroquinoline, 1,2,3,4-Tetrahydroisoquinoline)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • Dilute the stock solution in phosphate buffer to a final concentration of 1 µM.

  • In a 96-well plate, add the diluted test compound.

  • Add HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them a standard model for in vitro metabolism studies.[11]

  • NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor for their oxidative reactions. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • LC-MS/MS: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound in a complex biological matrix.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for P-glycoprotein (P-gp) efflux.

Materials:

  • Caco-2 cells (cultured on permeable supports, e.g., Transwell® plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (a marker for monolayer integrity)

  • Control compounds (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on permeable supports and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For the apical-to-basolateral (A-B) permeability assessment, add the test compound (typically at 10 µM) to the apical chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 2 hours), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

  • Measure the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Determine the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

  • Assess monolayer integrity by measuring the transport of Lucifer yellow.

Causality Behind Experimental Choices:

  • Caco-2 Cells: These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[14] This makes them the industry standard for in vitro prediction of intestinal drug absorption.[14]

  • Bidirectional Transport: Measuring permeability in both directions allows for the identification of active transport processes, such as efflux by P-gp.

  • Lucifer Yellow: This fluorescent dye has very low passive permeability and is used to confirm the integrity of the Caco-2 cell monolayer.

Visualization of Key Concepts

Experimental Workflow for Scaffold Benchmarking

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Comparison cluster_3 Lead Candidate Selection Scaffold1 8-Fluoro-6-methyl-THQ MetStab Metabolic Stability (Liver Microsomes) Scaffold1->MetStab Permeability Permeability (Caco-2 Assay) Scaffold1->Permeability Solubility Aqueous Solubility Scaffold1->Solubility hERG hERG Inhibition Scaffold1->hERG Scaffold2 6-Methyl-THQ Scaffold2->MetStab Scaffold2->Permeability Scaffold2->Solubility Scaffold2->hERG Scaffold3 THIQ Scaffold3->MetStab Scaffold3->Permeability Scaffold3->Solubility Scaffold3->hERG DataAnalysis Calculate Key Parameters (CLint, Papp, IC50) MetStab->DataAnalysis Permeability->DataAnalysis Solubility->DataAnalysis hERG->DataAnalysis Comparison Comparative Assessment of Drug-like Properties DataAnalysis->Comparison LeadSelection Prioritization of Scaffold for Further Development Comparison->LeadSelection

Caption: A streamlined workflow for the comparative evaluation of molecular scaffolds.

Hypothesized Impact of Fluorination on a Signaling Pathway

Let's consider a hypothetical scenario where a tetrahydroquinoline-based inhibitor is being developed for a protein kinase involved in a cancer signaling pathway.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Protein Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Inhibitor 8-Fluoro-6-methyl-THQ Inhibitor Inhibitor->TargetKinase  Enhanced Binding &  Metabolic Stability

Caption: Fluorination can enhance inhibitor potency and duration of action.

Conclusion and Future Perspectives

The strategic incorporation of fluorine and a methyl group onto the privileged tetrahydroquinoline scaffold presents a compelling strategy for the development of novel therapeutic agents. The 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline scaffold is predicted to exhibit superior drug-like properties compared to its non-fluorinated analog and the related tetrahydroisoquinoline scaffold. Specifically, the introduction of fluorine is expected to enhance metabolic stability and cell permeability while mitigating the risk of hERG-related cardiotoxicity by reducing the basicity of the core structure.

The provided experimental protocols offer a robust framework for researchers to validate these predictions and generate the necessary data to guide their drug discovery programs. The systematic benchmarking of molecular scaffolds is a critical exercise in modern medicinal chemistry, enabling the selection of starting points with a higher probability of success. Future work should focus on the synthesis and in vitro and in vivo evaluation of compound libraries based on the 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline scaffold to fully realize its therapeutic potential across various disease areas.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery - Benchchem. (n.d.).
  • The role of fluorine in medicinal chemistry - Taylor & Francis. (2008, October 4).
  • The role of fluorine in medicinal chemistry - PubMed. (2007, October 15).
  • Putting the F in pharma | Feature - Chemistry World. (2025, February 10).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
  • Molecular Sets (MOSES): A Benchmarking Platform for Molecular Generation Models. (2020, December 17).
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9).
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success - InfinixBio. (2025, September 16).
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC. (n.d.).
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. (2021, April 28).
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science Publishers. (2021, July 1).
  • De novo molecular drug design benchmarking - PMC - NIH. (2021, June 3).
  • (PDF) Experimental Study and Evaluation Method for the Buckling Strength of Scaffold. (n.d.).
  • Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchGate. (n.d.).
  • An Experimental Study into the Behaviour of Tube and Fitting Scaffold Structures under Cyclic Side and Vertical Loads - MDPI. (2021, December 24).
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. (2018, May 26).
  • Benchmarking 3D Structure-Based Molecule Generators | Journal of Chemical Information and Modeling - ACS Publications. (2025, July 25).
  • Benchmarking Molecular Mutation Operators for Evolutionary Drug Design - ResearchGate. (2025, December 2).
  • [PDF] GuacaMol: Benchmarking Models for De Novo Molecular Design | Semantic Scholar. (n.d.).
  • Suggestion of Safety Certification Standards and Performance Evaluation Methods for Fabricated Mobile Scaffold in South Korea - PMC. (2021, December 23).
  • Editorial: Emerging heterocycles as bioactive compounds - PMC. (2023, April 26).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. (2025, August 11).
  • Experimental Investigations on Ultimate Behavior of Fabricated Mobile Scaffolds - MDPI. (2021, May 21).
  • Effect of working environment and procedural strategies on mechanical performance of bioresorbable vascular scaffolds - PMC. (n.d.).
  • Heterocyclic compounds: The Diverse World of Ringed Molecules - Open Access Journals. (n.d.).
  • The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers - Benchchem. (n.d.).
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013, May 5).
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - SciSpace. (n.d.).
  • Heterocycles, Back Bone of Drug Design. (2017, October 10).
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. (2025, October 16).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.).
  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. (n.d.).
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3).
  • Tetrahydroquinoline - Wikipedia. (n.d.).
  • 8-methyl-1,2,3,4-tetrahydroquinoline AldrichCPR | Sigma-Aldrich. (n.d.).
  • CAS 91-61-2: 6-Methyl-1,2,3,4-tetrahydroquinoline - CymitQuimica. (n.d.).
  • para-methyl tetrahydroquinoline, 91-61-2 - The Good Scents Company. (n.d.).

Sources

Comparative

Confirming the purity of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline through multiple analytical methods

An Orthogonal Approach to Purity Confirmation of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Drug Development Professionals In the landscape of pharmaceutical research and development, the puri...

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Approach to Purity Confirmation of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic scaffolds like 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, a building block with significant potential in medicinal chemistry, establishing an unambiguous purity profile is a critical first step. This guide eschews a simplistic, single-method approach, instead advocating for a robust, multi-faceted strategy. We will explore the synergistic power of orthogonal analytical techniques—methods that measure the same attribute (purity) through different physicochemical principles—to construct a self-validating and unimpeachable purity assessment.

The core principle of this guide is grounded in the validation standards set forth by international regulatory bodies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. By employing a suite of complementary methods, we not only quantify the main component but also gain confidence in the absence of process-related impurities, degradation products, and structural isomers.

A comprehensive purity analysis does not rely on a single data point. Instead, it is a convergence of evidence from multiple, independent lines of inquiry. The workflow outlined below ensures that the sample is interrogated for different types of potential impurities, from isomers and byproducts to residual solvents and inorganic contaminants.

Purity Workflow cluster_0 Sample Batch cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural & Identity Confirmation cluster_3 Compositional Verification cluster_4 Final Purity Statement Sample 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR EA Elemental Analysis (CHN+F) Sample->EA Conclusion Comprehensive Purity Report HPLC->Conclusion GCMS->Conclusion NMR->Conclusion EA->Conclusion Logical Synergy HPLC HPLC Purity Quantitative Purity (Area %) HPLC->Purity Provides GCMS GC-MS GCMS->Purity Provides Volatiles Volatile Impurities GCMS->Volatiles Provides NMR NMR Identity Structural Identity NMR->Identity Confirms EA Elemental Analysis Composition Elemental Formula EA->Composition Confirms Conclusion Confirmed High Purity >99.8% Purity->Conclusion Identity->Conclusion Composition->Conclusion Volatiles->Conclusion Absence of

Sources

Safety & Regulatory Compliance

Safety

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline proper disposal procedures

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Disposal Guide Executive Summary: The Critical Path Do not treat this compound as generic organic waste. The presence of the fluorine atom at position 8 mandates that this su...

Author: BenchChem Technical Support Team. Date: February 2026

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Disposal Guide

Executive Summary: The Critical Path

Do not treat this compound as generic organic waste. The presence of the fluorine atom at position 8 mandates that this substance be classified and disposed of as Halogenated Organic Waste . Failure to segregate this compound from non-halogenated streams can result in regulatory fines and downstream damage to incineration scrubbers due to the generation of hydrofluoric acid (HF).

Part 1: Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.

As a tetrahydroquinoline derivative, this molecule combines the reactivity of a secondary amine with the stability of a fluorinated aromatic system.

Parameter Data / Characteristic Operational Implication
Chemical Structure Bicyclic secondary amine with Fluorine (C8) and Methyl (C6)Basic nature: Incompatible with strong acids (exothermic salt formation).
Halogen Content Fluorinated (>1% Halogen by mass)Mandatory Segregation: Must go to Halogenated Waste stream.
Physical State Likely Solid (Low-melting) or Viscous OilSolids require "Lab Trash/Solid" bins; Oils require dissolution in compatible solvents.
Hazards (GHS) Irritant (Skin/Eye/Resp), Acute Tox.[1][2] (Oral)PPE: Nitrile gloves (>0.11mm) are required to prevent dermal absorption.
Reactivity Incompatible with Strong OxidizersExplosion Risk: Do not mix with nitric acid or peroxides in waste drums.

Scientist's Note: The fluorine bond is strong. Standard chemical digestion methods (like chromic acid cleaning) will not mineralize the fluorine effectively and may generate HF gas in the hood. Incineration is the only validated destruction method.

Part 2: Waste Segregation Logic

The decision tree below ensures you select the correct waste stream, preventing cross-contamination.

SegregationLogic Start Waste Material Containing 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder, Filter Cake, Contaminated Gloves) StateCheck->SolidPath Solid LiquidPath Liquid (Mother Liquor, Reaction Mixture) StateCheck->LiquidPath Liquid SolidBin Solid Waste Bin (Label: Halogenated/Toxic) SolidPath->SolidBin SolventCheck Solvent Composition? LiquidPath->SolventCheck HaloSolvent Contains Halogens (DCM, Chloroform) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent Non-Halogenated HaloDrum Halogenated Waste Drum (High BTU Incineration) HaloSolvent->HaloDrum NonHaloSolvent->HaloDrum *Contaminated by Fluorine*

Figure 1: Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute forces the entire mixture into the Halogenated Waste stream.[1]

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Use this for expired reagent, filter cakes, or contaminated silica gel.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if mechanical breakage is a risk.

  • Double Bagging: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness) before placing it in the jar. This prevents dust generation upon opening at the disposal facility.[3]

  • Labeling:

    • Primary Name: "Solid Waste: Halogenated Organic."

    • Constituents: Explicitly list "8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline."

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or rotovap traps.

  • pH Check: Ensure the solution is neutral or slightly basic.

    • Why? Adding an acidic waste stream to a drum containing sulfides or cyanides (common in general waste) can liberate toxic gas.

  • Solvent Compatibility:

    • If the compound is dissolved in DCM/Chloroform : Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/EtOAc : You must still pour this into the "Halogenated Waste" carboy because the solute contains fluorine.

  • Drum Specification:

    • Use UN-rated steel or poly drums (1A1 or 1H1).

    • Do not fill >90% to allow for thermal expansion.

Part 4: Emergency Spill Response

Immediate actions if the containment is breached.

SpillResponse Assess 1. Assess Volume & Threat (Is it >100mL? Is fume hood compromised?) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Surround with Vermiculite/Sand) PPE->Contain Absorb 4. Absorption (Cover spill. Do NOT use paper towels) Contain->Absorb Clean 5. Decontamination (Soap/Water wash -> Collect as HazWaste) Absorb->Clean

Figure 2: Spill Response Workflow. Paper towels are discouraged for fluorinated amines as they increase surface area for evaporation; use inert absorbents like vermiculite.[1]

Specific Cleaning Agent: Use a dilute surfactant solution (soapy water). Avoid bleach (hypochlorite), as it can react with the amine nitrogen to form N-chloroamines, which are unstable and potentially toxic.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.